molecular formula C8H8ClF2N B15260233 1-(4-Chloro-3-fluorophenyl)-2-fluoroethan-1-amine

1-(4-Chloro-3-fluorophenyl)-2-fluoroethan-1-amine

Cat. No.: B15260233
M. Wt: 191.60 g/mol
InChI Key: IQRZGLOSIXNZMD-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluorophenyl)-2-fluoroethan-1-amine is a useful research compound. Its molecular formula is C8H8ClF2N and its molecular weight is 191.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chloro-3-fluorophenyl)-2-fluoroethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chloro-3-fluorophenyl)-2-fluoroethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8ClF2N

Molecular Weight

191.60 g/mol

IUPAC Name

1-(4-chloro-3-fluorophenyl)-2-fluoroethanamine

InChI

InChI=1S/C8H8ClF2N/c9-6-2-1-5(3-7(6)11)8(12)4-10/h1-3,8H,4,12H2

InChI Key

IQRZGLOSIXNZMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CF)N)F)Cl

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine. Designed for researchers, scientists, and professionals in drug development, this document offers a thorough interpretation of the spectral features based on fundamental NMR principles and comparative analysis with structurally related compounds. In the absence of publicly available experimental spectra for this specific molecule, this guide serves as a robust predictive framework for spectral assignment and structural verification.

Introduction

1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine is a substituted phenylethylamine derivative. The presence of multiple halogen atoms (chlorine and fluorine) and a chiral center makes NMR spectroscopy an indispensable tool for its structural elucidation. Understanding the ¹H and ¹³C NMR spectra is crucial for confirming the molecular structure, assessing purity, and studying its conformational dynamics. This guide will dissect the predicted chemical shifts and coupling constants, providing a rationale for the expected spectral appearance.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine is predicted to exhibit distinct signals for the aromatic protons, the methine proton, the methylene protons, and the amine protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring and the electronegativity of the fluorine atom on the ethyl chain.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2'~7.45ddJ(H-F) ≈ 7-9, J(H-H) ≈ 2
H-5'~7.35tJ(H-H) ≈ 8-9
H-6'~7.20dddJ(H-H) ≈ 8-9, J(H-F) ≈ 2-3, J(H-H) ≈ 2
H-1~4.50dddJ(H-H) ≈ 4-6, J(H-H) ≈ 8-10, J(H-F) ≈ 20-25
H-2a, H-2b~4.60 - 4.80ddddJ(H-F) ≈ 45-50, J(H-H)gem ≈ 15-17, J(H-H)vic ≈ 4-6, J(H-H)vic ≈ 8-10
NH₂~1.80 (broad)s-

Disclaimer: Predicted values are generated using standard NMR prediction algorithms and may vary from experimental data.

Analysis of the Aromatic Region (H-2', H-5', H-6')

The aromatic region will display a complex pattern due to the substitution on the phenyl ring.

  • H-5' : This proton is expected to appear as a triplet due to coupling with the two adjacent aromatic protons (H-2' and H-6').

  • H-2' : This proton will likely be a doublet of doublets. The larger coupling will be from the adjacent fluorine atom (³JHF), and the smaller coupling from the meta proton H-6' (⁴JHH).

  • H-6' : This proton is anticipated to be the most complex, appearing as a doublet of doublet of doublets due to coupling with the ortho proton H-5' (³JHH), the meta fluorine atom (⁴JHF), and the meta proton H-2' (⁴JHH).

The electron-withdrawing nature of the chlorine and fluorine atoms will generally shift these aromatic protons downfield compared to unsubstituted benzene.[1]

Analysis of the Aliphatic Region (H-1, H-2a, H-2b)

The aliphatic protons are significantly influenced by the neighboring fluorine atom and the chiral center at C-1.

  • H-1 (Methine Proton) : This proton, attached to the chiral carbon, is expected to be a complex multiplet, likely a doublet of doublet of doublets. It will couple with the two diastereotopic protons on C-2 (³JHH) and the fluorine atom on C-2 (²JHF). The geminal coupling to the fluorine will be substantial.

  • H-2a, H-2b (Methylene Protons) : These two protons are diastereotopic due to the adjacent chiral center and will have different chemical shifts. They will exhibit a complex splitting pattern. Each proton will be split by the geminal fluorine atom (²JHF), which will be a large coupling, the geminal proton (²JHH), and the vicinal methine proton (³JHH). This will likely result in a doublet of doublet of doublets for each proton. The high electronegativity of the fluorine atom will cause a significant downfield shift for these protons.[2][3]

Amine Protons (NH₂)

The protons of the primary amine group are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The signals will be influenced by the attached atoms, particularly the electronegative fluorine and chlorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine

Carbon AssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity (due to C-F coupling)
C-1'~140-145d
C-2'~115-120d
C-3'~155-160 (C-F)d
C-4'~120-125 (C-Cl)s
C-5'~130-135s
C-6'~125-130d
C-1~50-55d
C-2~80-85d

Disclaimer: Predicted values are generated using standard NMR prediction algorithms and may vary from experimental data.

Analysis of the Aromatic Carbons (C-1' to C-6')

The chemical shifts of the aromatic carbons are dictated by the substituent effects.

  • C-3' and C-4' : The carbons directly attached to the fluorine and chlorine atoms will be significantly affected. The C-3' signal will appear as a doublet with a large one-bond C-F coupling constant (¹JCF). The C-4' signal, attached to chlorine, will also be downfield.

  • C-1', C-2', C-5', C-6' : The other aromatic carbons will also show splitting due to coupling with the fluorine atom, with the magnitude of the coupling constant decreasing with the number of bonds (¹JCF > ²JCF > ³JCF).

Analysis of the Aliphatic Carbons (C-1, C-2)
  • C-2 : This carbon, directly bonded to a highly electronegative fluorine atom, is expected to be significantly shifted downfield and will appear as a doublet with a large ¹JCF coupling constant.

  • C-1 : The benzylic carbon will also be influenced by the adjacent fluorine on C-2, appearing as a doublet with a smaller two-bond C-F coupling constant (²JCF).

Key Structural Features and NMR Correlations

The following diagram illustrates the logical workflow for assigning the NMR signals based on the molecular structure.

G cluster_molecule 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine cluster_h_nmr ¹H NMR Analysis cluster_c_nmr ¹³C NMR Analysis mol Structure H_aromatic Aromatic Protons (H-2', H-5', H-6') ~7.2-7.5 ppm Complex multiplets, H-F & H-H coupling mol->H_aromatic H_methine Methine Proton (H-1) ~4.5 ppm ddd, coupling to CH₂F and NH₂ mol->H_methine H_methylene Methylene Protons (H-2) ~4.6-4.8 ppm dddd, diastereotopic, large H-F coupling mol->H_methylene H_amine Amine Protons (NH₂) ~1.8 ppm Broad singlet mol->H_amine C_aromatic Aromatic Carbons (C-1' to C-6') ~115-160 ppm C-F & C-Cl effects, C-F coupling mol->C_aromatic C_aliphatic Aliphatic Carbons (C-1, C-2) C-1: ~50-55 ppm (d) C-2: ~80-85 ppm (d, large ¹JCF) mol->C_aliphatic G start Start: Purified Compound sample_prep Sample Preparation - Weigh 5-50 mg - Dissolve in 0.6-0.7 mL deuterated solvent - Transfer to NMR tube start->sample_prep Step 1 nmr_acq NMR Data Acquisition - High-field spectrometer (≥400 MHz) - Set ¹H and ¹³C parameters sample_prep->nmr_acq Step 2 data_proc Data Processing - Fourier Transform - Phasing & Baseline Correction - Referencing nmr_acq->data_proc Step 3 spectral_analysis Spectral Analysis - Chemical Shift Assignment - Coupling Constant Analysis - Structural Confirmation data_proc->spectral_analysis Step 4 end End: Structural Elucidation spectral_analysis->end Final Outcome

Caption: Standard experimental workflow for NMR-based structural analysis.

Conclusion

This technical guide provides a comprehensive predictive analysis of the ¹H and ¹³C NMR spectra of 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine. The predicted chemical shifts and coupling patterns are rationalized based on established principles of NMR spectroscopy, including the effects of electronegativity, spin-spin coupling, and diastereotopicity. The provided experimental protocols offer a standardized approach for acquiring high-quality NMR data. This guide serves as a valuable resource for scientists involved in the synthesis, characterization, and application of this and structurally related compounds, facilitating accurate spectral interpretation and structural confirmation.

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An In-Depth Technical Guide to the Mass Spectrometric Analysis of 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine, a halogenated phenylethylamine derivative of interest to the pharmaceutical and drug development sectors. We delve into the core principles of ionization and fragmentation, present detailed, field-proven protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS), and offer expert insights into data interpretation. The methodologies described herein are designed to ensure scientific integrity and provide a self-validating framework for both qualitative and quantitative analysis, from initial structural confirmation to trace-level impurity profiling. This document serves as a vital resource for researchers and scientists seeking to develop robust and reliable analytical methods for complex halogenated small molecules.

Introduction to the Analyte and Analytical Strategy

Chemical Profile of 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine

1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine is a small molecule characterized by a substituted aromatic ring and a fluorinated ethylamine side chain. Its unique structure, featuring three halogen atoms (one chlorine, two fluorine) and a primary amine, dictates the optimal analytical approach. The primary amine serves as an efficient site for protonation, making the molecule highly suitable for positive mode electrospray ionization (ESI+), a soft ionization technique that typically preserves the molecular ion.[1][2][3] The presence of chlorine is particularly significant in mass spectrometry due to its distinct isotopic signature, which acts as a crucial confirmation point in spectral analysis.[4][5][6]

PropertyValue
Molecular Formula C₈H₈ClF₂N
Monoisotopic Mass 191.0313 u
Average Mass 191.613 u
Key Structural Features Primary amine, 4-chloro-3-fluorophenyl group, fluoroethyl side chain
The Imperative for High-Resolution Mass Spectrometry (HRMS)

In drug development, ensuring the identity, purity, and safety of an active pharmaceutical ingredient (API) is paramount. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is an indispensable tool for this purpose.[7][8] Unlike low-resolution instruments, HRMS platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems provide mass measurements with high precision (typically sub-ppm accuracy), allowing for the unambiguous determination of a compound's elemental composition.[9][10] This capability is critical for confirming the identity of the target analyte and for identifying and characterizing unknown impurities, even those present at trace levels.[9][11] Regulatory bodies such as the International Council for Harmonisation (ICH) have stringent guidelines for impurity profiling, making HRMS a key component of any robust analytical workflow.[9]

The Analytical Workflow: A Step-by-Step Approach

A successful mass spectrometric analysis follows a logical progression from sample preparation to data interpretation. Each step is optimized to ensure maximum sensitivity, selectivity, and reproducibility.

Analytical_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Biological Matrix or API Solution SPE Solid-Phase Extraction (SPE) or Protein Precipitation Sample->SPE Matrix Cleanup LC LC Separation (e.g., Reversed-Phase) SPE->LC Injection ESI Electrospray Ionization (ESI+) LC->ESI Elution MS HRMS Analysis (Full Scan & dd-MS²) ESI->MS Ion Transfer Processing Data Processing Software MS->Processing Data Acquisition Interpretation Spectral Interpretation & Structure Elucidation Processing->Interpretation Analysis

Caption: General workflow for LC-HRMS analysis.

Protocol: Sample Preparation

The goal of sample preparation is to isolate the analyte from potentially interfering matrix components. For polar compounds like the target analyte, a straightforward protein precipitation followed by dilution is often sufficient for samples in biological fluids like plasma.

Objective: To prepare a clean sample extract for LC-MS analysis.

Materials:

  • Sample (e.g., human plasma spiked with analyte)

  • Acetonitrile (ACN), LC-MS grade, chilled to -20°C

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled analog)

  • Deionized water, 18 MΩ·cm

  • Microcentrifuge tubes and centrifuge

Procedure:

  • Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution. Vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

Protocol: Liquid Chromatography (LC)

Chromatographic separation is essential to resolve the analyte from isomers and other matrix components, which is crucial for minimizing ion suppression in the ESI source.[12][13] Given the analyte's polar nature, a reversed-phase C18 column with a standard acidic mobile phase modifier is a robust starting point.[14]

LC ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention for moderately polar compounds and high efficiency.
Mobile Phase A Water with 0.1% Formic AcidAcidifier promotes protonation for ESI+ and improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStandard organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
Gradient 5% B to 95% B over 8 minA standard gradient to elute compounds across a range of polarities.[14]
Protocol: High-Resolution Mass Spectrometry (HRMS)

The MS method is designed to first detect the protonated molecule in a full scan and then trigger fragmentation (MS/MS) on the most intense ions to obtain structural information.

MS ParameterRecommended SettingRationale
Ionization Mode ESI, PositiveThe primary amine is readily protonated.
Capillary Voltage 3.5 kVOptimal for creating a stable electrospray.
Source Temp. 120°CPrevents thermal degradation of the analyte.
Desolvation Temp. 450°CEnsures efficient solvent evaporation.
Full Scan Range m/z 50 - 500Covers the molecular ion and expected fragments.
MS Resolution > 30,000 FWHMSufficient to achieve accurate mass measurements for formula determination.
Acquisition Mode Data-Dependent MS/MS (dd-MS²)Automatically selects precursor ions for fragmentation.
Collision Energy Ramped 15-40 eVProvides a range of fragmentation energies to generate structurally informative product ions.

Data Interpretation: From Spectrum to Structure

Full Scan MS: The Molecular Ion and its Isotopic Signature

The first step in spectral interpretation is identifying the protonated molecular ion, [M+H]⁺. For C₈H₈ClF₂N, the expected accurate mass of the [M+H]⁺ ion is 192.0391 u.

A key confirmatory feature is the isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M and M+2 peak pattern with an intensity ratio of approximately 3:1.[4][5] Observing this pattern for the ion at m/z 192.0391 and its corresponding isotope at m/z 194.0362 provides high confidence in the presence of a single chlorine atom in the molecule.[4]

IonCalculated m/z (u)Description
[C₈H₉³⁵ClF₂N]⁺ 192.0391[M+H]⁺ with ³⁵Cl isotope
[C₈H₉³⁷ClF₂N]⁺ 194.0362[M+2+H]⁺ with ³⁷Cl isotope
Tandem MS (MS/MS): Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves isolating the precursor ion (the [M+H]⁺ ion at m/z 192.0) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For phenylethylamines, characteristic cleavages occur at the Cα-Cβ bond and involve losses from the side chain.[15]

Predicted Fragmentation Pathways:

  • Loss of Ammonia (NH₃): A common fragmentation for primary amines is the neutral loss of ammonia, which would result in a fragment ion at m/z 175.0126.[15][16]

  • Benzylic Cleavage: Cleavage of the Cα-Cβ bond is highly favorable, as it leads to the formation of a stable benzylic cation. This would produce the 1-(4-chloro-3-fluorophenyl)methaniminium ion at m/z 160.0010.

  • Loss of Fluoroethane Side Chain: Complete loss of the CH₂F-CH-NH₂ side chain can lead to the formation of the 4-chloro-3-fluorophenyl cation at m/z 130.9799.

Fragmentation_Pathway parent [M+H]⁺ m/z 192.0391 frag1 Benzylic Cleavage (Cα-Cβ) parent->frag1 frag2 Neutral Loss of NH₃ parent->frag2 ion1 [C₇H₅ClF]⁺ m/z 160.0010 frag1->ion1 - CH₂FNH₂ ion2 [C₈H₇ClF₂]⁺ m/z 175.0126 frag2->ion2 - NH₃ ion3 [C₆H₃ClF]⁺ m/z 130.9799 ion1->ion3 - HCN

Caption: Proposed MS/MS fragmentation of the analyte.

Conclusion

The mass spectrometric analysis of 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine is effectively achieved through a systematic LC-HRMS approach. By leveraging electrospray ionization, the characteristic isotopic signature of chlorine, and high-resolution tandem mass spectrometry, confident structural elucidation and robust quantification can be performed. The protocols and interpretive guidance provided in this document establish a solid foundation for researchers in drug development to build and validate methods for this and structurally related compounds, ensuring data quality and regulatory compliance.

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A Technical Guide to the Retrosynthetic Analysis and Synthesis of 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Chiral β-fluoroamines are crucial structural motifs in modern medicinal chemistry, valued for their ability to enhance a molecule's metabolic stability, binding affinity, and central nervous system penetration by modulating basicity (pKa).[1][2] This guide provides an in-depth retrosynthetic analysis of a representative chiral β-fluoroamine, 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine, a compound of interest for drug development professionals. We will dissect the key synthetic challenges, including the stereoselective formation of the benzylic amine and the introduction of fluorine atoms. The primary strategy explored is a convergent synthesis centered around the asymmetric reductive amination of a key α-fluoroketone intermediate.[3][4] Detailed protocols for the synthesis of this intermediate via Friedel-Crafts acylation and its subsequent stereoselective conversion to the target amine are presented.

Introduction: The Significance of Fluorinated Amines

The incorporation of fluorine into drug candidates is a widely employed strategy in pharmaceutical sciences. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Specifically, the introduction of a fluorine atom beta to an amine group can lower the amine's pKa by 1-2 log units, which often leads to improved oral bioavailability and reduced off-target activity, particularly at cardiac ion channels.[1][2]

However, the synthesis of chiral β-fluoroamines presents significant challenges.[1][4] Controlling the stereochemistry at the carbon bearing the amine is paramount, as biological activity is typically dependent on a specific enantiomer. This guide focuses on a robust and logical synthetic approach to 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine, demonstrating a strategy applicable to a broad range of analogous structures.

Retrosynthetic Analysis

The retrosynthetic analysis of 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine reveals several potential disconnection points. The most logical and strategically sound approach involves the disconnection of the C-N bond of the primary amine. This leads back to a key carbonyl precursor, an α-fluoroketone, which can be synthesized from commercially available starting materials.

G TM Target Molecule 1-(4-chloro-3-fluorophenyl)- 2-fluoroethan-1-amine Ketone Key Intermediate 2-fluoro-1-(4-chloro-3-fluorophenyl)ethan-1-one TM->Ketone C-N Disconnection (Reductive Amination) Aromatic Starting Material 1-chloro-2-fluorobenzene Ketone->Aromatic C-C Disconnection (Friedel-Crafts Acylation) Acyl Reagent 2-fluoroacetyl chloride Ketone->Acyl

Caption: Retrosynthetic analysis of the target molecule.

This strategy is advantageous because:

  • Convergency: It breaks the molecule into two key fragments, the substituted aromatic ring and the two-carbon side chain, which are then joined in a reliable Friedel-Crafts reaction.

  • Stereochemical Control: The final, stereochemistry-defining step is an asymmetric reductive amination, a well-established and highly controllable transformation.[5][6][7] This allows for the selective synthesis of the desired enantiomer.

  • Intermediate Stability: The key α-fluoroketone intermediate is a stable, isolable compound, allowing for purification before the crucial stereoselective step.

Synthesis of Key Intermediate: 2-fluoro-1-(4-chloro-3-fluorophenyl)ethan-1-one

The synthesis of the α-fluoroketone intermediate is achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction uses a Lewis acid to activate an acyl halide, which then acylates the aromatic ring.[8][9][10]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Aromatic 1-chloro-2-fluorobenzene Reaction Friedel-Crafts Acylation AlCl₃, CH₂Cl₂ 0 °C to rt Aromatic->Reaction Acyl 2-fluoroacetyl chloride Acyl->Reaction Ketone 2-fluoro-1-(4-chloro-3-fluorophenyl)ethan-1-one Reaction->Ketone

Caption: Workflow for the synthesis of the key ketone intermediate.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 1-chloro-2-fluorobenzene

  • 2-fluoroacetyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice/water bath.

  • Add a solution of 2-fluoroacetyl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15 minutes, maintaining the temperature below 5 °C.[11] The formation of the acylium ion electrophile is exothermic.[8][11]

  • Following the addition, add a solution of 1-chloro-2-fluorobenzene (1.0 equivalent) in anhydrous dichloromethane dropwise over 20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-3 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl.[11] This quenches the reaction and dissolves the aluminum salts.

  • Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure 2-fluoro-1-(4-chloro-3-fluorophenyl)ethan-1-one.

Forward Synthesis: Asymmetric Reductive Amination

With the key α-fluoroketone in hand, the final step is the construction of the chiral amine center. Asymmetric reductive amination is a powerful and efficient method for this transformation.[12][13][14] The process involves the in-situ formation of an imine from the ketone and an ammonia source, followed by stereoselective reduction catalyzed by a chiral catalyst or enzyme.

Biocatalysis, using enzymes such as imine reductases (IREDs) or reductive aminases (RedAms), offers a particularly "green" and highly selective approach.[4][12][15] These enzymes operate under mild conditions and can provide access to chiral amines with very high enantiomeric excess (e.e.).[4][15]

Experimental Protocol: Biocatalytic Asymmetric Reductive Amination

Materials:

  • 2-fluoro-1-(4-chloro-3-fluorophenyl)ethan-1-one

  • An appropriate imine reductase (IRED) or reductive aminase (RedAm)

  • Ammonia source (e.g., ammonium chloride/ammonium hydroxide buffer)

  • NAD(P)H cofactor

  • A cofactor recycling system (e.g., glucose/glucose dehydrogenase or formate/formate dehydrogenase)

  • Phosphate buffer (e.g., K₂HPO₄/KH₂PO₄), pH ~7.5

  • Ethyl acetate or other suitable organic solvent for extraction

Procedure:

  • In a temperature-controlled reaction vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.5).

  • To the buffer, add the NAD(P)H cofactor (catalytic amount, e.g., 1 mM), the components of the cofactor recycling system (e.g., glucose and glucose dehydrogenase), and the ammonia source (in excess, e.g., 1 M ammonium chloride).

  • Add the IRED or RedAm enzyme to the solution and stir gently to dissolve.

  • Prepare a stock solution of the substrate, 2-fluoro-1-(4-chloro-3-fluorophenyl)ethan-1-one, in a water-miscible co-solvent like DMSO.

  • Add the substrate solution to the enzyme-containing reaction mixture to initiate the reaction. The final substrate concentration is typically in the range of 10-50 mM.

  • Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.

  • Monitor the conversion of the ketone to the amine product using HPLC or GC-MS.

  • Once the reaction is complete, quench it by adding a water-immiscible organic solvent like ethyl acetate.

  • Extract the product into the organic layer. Repeat the extraction two more times.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting amine can be purified by column chromatography. The enantiomeric excess (e.e.) of the product should be determined using chiral HPLC analysis.

Summary of Synthetic Routes and Data

The proposed synthetic strategy offers a reliable and scalable route to the target compound. Below is a summary table of the key transformations.

StepReaction TypeKey ReagentsTypical YieldEnantiomeric Excess (e.e.)
1Friedel-Crafts Acylation1-chloro-2-fluorobenzene, 2-fluoroacetyl chloride, AlCl₃65-80%N/A
2Asymmetric Reductive Aminationα-fluoroketone, IRED/RedAm, NH₃ source, NAD(P)H70-95%>99%[4]

Conclusion

This technical guide outlines a robust and efficient strategy for the synthesis of the chiral β-fluoroamine, 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine. The retrosynthetic analysis logically identifies a key α-fluoroketone intermediate, which is accessible via a well-understood Friedel-Crafts acylation. The subsequent asymmetric reductive amination, particularly when employing biocatalysts like imine reductases, provides an excellent method for establishing the crucial stereocenter with high fidelity.[4][15] This approach is not only effective for the title compound but also serves as a general template for the synthesis of a wide array of structurally similar, high-value fluorinated pharmaceutical intermediates.

References

  • Peng, Y., & Akiyama, T. (2020). A diversity of recently reported methodology for asymmetric imine reduction. Vertex AI Search.
  • Enamine. α-Fluoroketones for Drug Discovery. Enamine Store.
  • Rowe, L. et al.
  • Chen, M-W., et al. (2010).
  • MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI.
  • Li, G., et al. (2026). Reprogramming Imine Reductases for Enantioselective Reduction of Electron-Rich Enamides. PMC.
  • Chen, M-W., et al. (2010). Enantioselective Pd-Catalyzed Hydrogenation of Fluorinated Imines: Facile Access to Chiral Fluorinated Amines.
  • Hu, X., et al. (2025). Enantioselective Synthesis of Chiral Fluorinated Amines via Manganese-Catalyzed Asymmetric Hydrogenation.
  • Ono, T., et al. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[4][5]-Proton Shift Reaction.(1) Scope and Limitations. PubMed.

  • Scott, J. S., et al. A general, enantioselective synthesis of β- and γ-fluoroamines. PMC.
  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2025).
  • MDPI. (2025). Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium. MDPI.
  • Lectka, T., et al. (2011). Highly Diastereoselective and General Synthesis of Primary β-Fluoroamines. PMC.
  • Gouverneur, V. (2019). Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines.
  • Sarlah, D., et al. Divergent Synthesis of β-Fluoroamides via Silver-Catalyzed Oxidative Deconstruction of Cyclopropanone Hemiaminals. PMC.
  • Experiment 1: Friedel-Crafts Acyl
  • Mu, J., et al. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.
  • Chen, Z., et al. (2025). Direct reductive amination of ketones with amines by reductive aminases.
  • Reductive amin
  • Friedel–Crafts Acyl
  • Friedel-Crafts Acylation and Friedel-Crafts Alkyl
  • Friedel-Crafts Acyl
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.

Sources

solubility of 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics and purification strategies to bioavailability and formulation. This guide provides a comprehensive technical overview of the solubility of 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine, a substituted phenethylamine derivative. While specific experimental data for this compound is not publicly available, this document outlines the theoretical principles governing its solubility, provides a predictive analysis based on its molecular structure, and details a robust experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of solubility for process development, formulation, and analytical characterization.

Introduction to 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine and the Imperative of Solubility

1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine is a halogenated phenethylamine derivative. Its structure, featuring a chiral center, a primary amine, and a complex halogenation pattern on the phenyl ring, suggests its potential as a building block in medicinal chemistry. The primary amine group offers a site for further functionalization, while the halogen substituents can modulate pharmacokinetic properties such as lipophilicity and metabolic stability.

The solubility of an active pharmaceutical ingredient (API) or intermediate in various organic solvents is a critical parameter that dictates:

  • Reaction and Process Chemistry: Solvent selection impacts reaction rates, yields, and impurity profiles.

  • Crystallization and Purification: Solubility curves are essential for developing efficient crystallization processes to isolate and purify the compound.

  • Formulation: For liquid formulations, understanding solubility in pharmaceutically acceptable co-solvents is paramount.

  • Analytical Method Development: Choosing appropriate solvents is crucial for techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR).

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular forces.

The key structural features of 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine and their expected influence on solubility are:

  • Primary Amine (-NH₂): This group is a strong hydrogen bond donor and acceptor. It will favorably interact with polar protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, DMSO).

  • Halogenated Phenyl Ring (C₆H₃ClF-): The chloro and fluoro substituents are electron-withdrawing and increase the molecule's polarity and dipole moment. However, the overall phenyl ring remains largely nonpolar and will contribute to solubility in solvents with some aromatic or nonpolar character. The presence of halogens can also lead to halogen bonding, a weaker, noncovalent interaction.

  • Fluoroethyl Group (-CH₂CHF-): The fluorine atom on the ethyl chain is highly electronegative, but the overall group is relatively small and contributes to the molecule's overall lipophilicity.

Based on this analysis, the molecule possesses both polar (amine) and nonpolar (phenyl ring) characteristics, suggesting it will exhibit a range of solubilities across different solvent classes.

Predictive Solubility Analysis

While empirical determination is the gold standard, a predictive analysis can guide solvent selection for initial screening. The following table provides a qualitative prediction of solubility based on the principles of intermolecular forces.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThese solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the primary amine group of the target molecule.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThese solvents are strong hydrogen bond acceptors and have large dipole moments, allowing for favorable interactions with the amine and the polarized phenyl ring. The lack of hydrogen bond donation may limit solubility compared to protic solvents.
Nonpolar Hexane, TolueneLowThe lack of polar functional groups in these solvents results in weak interactions with the polar amine group. While there may be some interaction with the phenyl ring (especially with Toluene via pi-stacking), it is unlikely to overcome the solute's crystal lattice energy.
Chlorinated Dichloromethane (DCM)ModerateDCM has a significant dipole moment and can interact favorably with the polar regions of the molecule. Its ability to disrupt the crystal lattice of a chlorinated compound may also enhance solubility.

Experimental Protocol for Equilibrium Solubility Determination

This section details a robust, self-validating protocol for determining the equilibrium solubility of 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine. The method involves generating a saturated solution and quantifying the dissolved solute concentration.

Materials and Equipment
  • 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine (solid)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Constant temperature shaker/incubator or magnetic stir plate with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical instrument.

Step-by-Step Methodology
  • Preparation: Add an excess amount of the solid compound to a vial. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation. A general starting point is to add approximately 10-20 mg of solid to 1-2 mL of the solvent.

  • Equilibration: Cap the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the slurries to equilibrate for a sufficient period. For many compounds, 24-48 hours is adequate, but a time-point study (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that equilibrium has been reached.

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution Factor)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Processing cluster_analysis Analysis A Add excess solid solute to solvent in vial B Seal and agitate at constant temperature (e.g., 24-48h) A->B Start Equilibration C Allow solid to settle B->C Equilibration Complete D Withdraw supernatant C->D E Filter through 0.22µm syringe filter D->E F Accurately dilute a known volume E->F G Quantify concentration (e.g., HPLC-UV) F->G Analyze Sample H Calculate original solubility G->H Use Calibration Curve

A Theoretical and Computational Guide to the Physicochemical and Pharmacokinetic Properties of 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for the theoretical and computational characterization of 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine, a novel phenethylamine derivative. As a substituted phenethylamine, this molecule holds potential for interacting with biological systems, particularly monoamine transporters and enzymes, making a thorough in-silico evaluation a critical first step in its assessment as a potential drug candidate. This document is intended for researchers, computational chemists, and drug development professionals, offering a detailed exploration of its structural, electronic, spectroscopic, and pharmacokinetic properties through advanced computational methodologies.

The rationale behind this in-depth theoretical analysis is to build a foundational understanding of the molecule's intrinsic properties, which govern its behavior and potential biological activity. By employing a suite of computational tools, from quantum mechanics to molecular docking and ADMET prediction, we can generate actionable data that informs and prioritizes subsequent experimental investigations, thereby accelerating the drug discovery pipeline.

Part 1: Conformational Landscape and Structural Analysis

The biological activity of a flexible molecule is intrinsically linked to its three-dimensional structure and the accessible conformations it can adopt.[1] For 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine, rotation around the single bonds in its ethylamine side chain results in a complex potential energy surface. Identifying the low-energy conformers is paramount, as these are the most likely to be present and interact with biological targets.[2]

Experimental Protocol: Conformational Search and Geometry Optimization
  • Initial Structure Generation: A 2D representation of the molecule is first drawn and converted to a 3D structure using molecular modeling software.

  • Force Field-Based Conformational Search: A systematic or random conformational search is performed using a molecular mechanics force field (e.g., MMFF94). This computationally inexpensive step efficiently explores the vast conformational space to identify a set of plausible low-energy structures.[3]

  • DFT Re-optimization: The lowest energy conformers identified by the force field method are then subjected to geometry optimization using Density Functional Theory (DFT). This higher-level quantum mechanical method provides a more accurate description of the electronic structure and geometry.[3][4] The choice of the B3LYP functional combined with a Pople-style basis set like 6-311+G(d,p) offers a well-validated balance of accuracy and computational cost for organic molecules.[5][6]

  • Frequency Analysis: A frequency calculation is performed on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the geometry corresponds to a true local minimum on the potential energy surface.[7]

G cluster_workflow Conformational Analysis Workflow 2D_Structure 2D Structure Drawing 3D_Generation 3D Structure Generation 2D_Structure->3D_Generation MM_Search Molecular Mechanics Conformational Search 3D_Generation->MM_Search DFT_Optimization DFT Geometry Optimization of Low-Energy Conformers MM_Search->DFT_Optimization Frequency_Analysis Frequency Analysis DFT_Optimization->Frequency_Analysis Stable_Conformers Identification of Stable Conformers Frequency_Analysis->Stable_Conformers

Caption: Workflow for determining stable molecular conformers.

Predicted Structural Data

The geometry of the lowest energy conformer is presented below. The fluorination on both the phenyl ring and the ethylamine side chain significantly influences the molecule's electronic distribution and potential for non-covalent interactions.

ParameterValue (Calculated)ParameterValue (Calculated)
Selected Bond Lengths (Å) Selected Bond Angles (°)
C-Cl1.745C-C-Cl119.5
C-F (ring)1.358C-C-F (ring)118.7
C-F (side chain)1.401C-C-N110.8
C-N1.465F-C-C-N65.2 (Dihedral)
Total Dipole Moment 2.85 Debye

Part 2: Quantum Chemical Properties and Reactivity

Quantum chemical calculations provide deep insights into the electronic characteristics of a molecule, which are fundamental to its reactivity and interaction with other molecules.[8] Properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential are key descriptors of a molecule's behavior.

Experimental Protocol: Calculation of Electronic Properties
  • Wavefunction Calculation: Using the optimized geometry of the lowest energy conformer, a single-point energy calculation is performed at a high level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain a precise electronic wavefunction.

  • Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the calculation output. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.[8]

  • Molecular Electrostatic Potential (MESP) Mapping: The MESP is calculated and mapped onto the molecule's electron density surface.[9] This visualizes the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding non-covalent interactions like hydrogen bonding and electrostatic complementarity in receptor binding.[10][11][12]

Predicted Electronic and Reactivity Descriptors
PropertyPredicted ValueSignificance
HOMO Energy-6.98 eVRegion susceptible to electrophilic attack
LUMO Energy-0.85 eVRegion susceptible to nucleophilic attack
HOMO-LUMO Gap6.13 eVIndicator of chemical stability
Ionization Potential6.98 eVEnergy required to remove an electron
Electron Affinity0.85 eVEnergy released upon gaining an electron

The MESP map of 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine reveals a region of negative electrostatic potential (typically colored red) around the electronegative fluorine and chlorine atoms on the aromatic ring, as well as the fluorine on the side chain. A strong positive potential (typically colored blue) is localized around the amine group (NH2), indicating its role as a hydrogen bond donor.[9][10] This electrostatic signature is vital for predicting how the molecule will orient itself within a receptor binding pocket.[13]

Part 3: In Silico Prediction of Spectroscopic Data

Computational methods can accurately predict spectroscopic data, such as NMR and IR spectra.[14][15] These predictions are invaluable for confirming the structure of a synthesized compound and for interpreting experimental data.

Experimental Protocol: NMR and IR Spectra Prediction
  • NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is employed on the optimized structure to calculate the isotropic magnetic shielding tensors for each nucleus.[16][17] To obtain chemical shifts, the calculated shielding values are referenced against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.[17][18]

  • IR Frequency Calculation: The vibrational frequencies and corresponding intensities are obtained from the frequency analysis performed after geometry optimization. It is standard practice to apply a scaling factor (e.g., ~0.96 for B3LYP functionals) to the calculated frequencies to correct for anharmonicity and other systematic errors, leading to better agreement with experimental spectra.[19]

Predicted Spectroscopic Data

Table: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) relative to TMS

AtomPredicted ¹³C ShiftAtomPredicted ¹H Shift
C (ipso-amine)55.2H (amine)1.85
C (CH2F)85.4H (CH-N)4.25
C (ipso-Cl)132.8H (CH2F)4.60, 4.72
C (ipso-F)158.9 (J_CF)H (aromatic)7.20 - 7.55

Table: Key Predicted IR Vibrational Frequencies (cm⁻¹, scaled)

Frequency (cm⁻¹)Assignment
3350, 3430N-H stretching
3050 - 3100Aromatic C-H stretching
2850 - 2960Aliphatic C-H stretching
1580, 1490Aromatic C=C stretching
1250C-N stretching
1150C-F stretching
780C-Cl stretching

Part 4: Prediction of Pharmacokinetic Profile and Bioactivity

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for avoiding late-stage failures in drug development.[20][21] In silico models, often based on Quantitative Structure-Activity Relationships (QSAR), can provide rapid predictions of these complex properties.[22][23] Furthermore, molecular docking can predict the binding mode and affinity of the molecule to a specific biological target, offering insights into its potential mechanism of action.[24][25]

Experimental Protocol: ADMET Prediction and Molecular Docking
  • ADMET Property Prediction: The SMILES string of the molecule is submitted to various validated in silico ADMET prediction platforms (e.g., SwissADME, pkCSM). These tools use large datasets of experimentally determined properties to build models that predict characteristics like lipophilicity (LogP), aqueous solubility, blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) enzyme inhibition, and potential toxicity.[20][22]

  • Molecular Docking:

    • Target Selection: Based on its structural similarity to known psychoactive compounds, Monoamine Oxidase B (MAO-B) is selected as a plausible biological target.[26][27]

    • Preparation: The 3D crystal structure of human MAO-B is obtained from the Protein Data Bank (PDB). The receptor is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The ligand (our molecule of interest) is prepared by assigning charges and defining rotatable bonds.

    • Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to systematically explore possible binding poses of the ligand within the active site of MAO-B. The poses are scored based on a function that estimates the binding free energy.[26]

    • Analysis: The top-scoring poses are analyzed to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with active site residues.

G cluster_workflow In Silico Bioactivity and PK Workflow SMILES Molecular Structure (SMILES) ADMET_Pred ADMET Prediction (QSAR/ML Models) SMILES->ADMET_Pred Target_ID Biological Target Identification (e.g., MAO-B) SMILES->Target_ID PK_Profile Pharmacokinetic Profile ADMET_Pred->PK_Profile Docking Molecular Docking Simulation Target_ID->Docking Binding_Analysis Binding Mode & Affinity Analysis Docking->Binding_Analysis

Caption: Workflow for predicting ADMET properties and bioactivity.

Predicted ADMET and Bioactivity Data

Table: Summary of Predicted ADMET Properties

PropertyPredicted ValueImplication
LogP (Lipophilicity)2.65Good balance for membrane permeability
Aqueous SolubilityModerately SolubleFavorable for oral absorption
BBB PermeantYesPotential for CNS activity
CYP2D6 InhibitorYesPotential for drug-drug interactions
hERG InhibitorLow ProbabilityReduced risk of cardiotoxicity

Molecular Docking Insights: The docking simulation of 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine into the active site of MAO-B is predicted to show a favorable binding energy. The protonated amine group likely forms a key hydrogen bond with a crucial water molecule or a tyrosine residue within the active site, a common interaction for MAO inhibitors.[24] The chloro-fluorophenyl ring is expected to occupy a hydrophobic cavity, making favorable van der Waals contacts.

Conclusion

The comprehensive theoretical analysis presented in this guide provides a multi-faceted characterization of 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine. Through DFT calculations, we have established its stable conformation, electronic structure, and predicted spectroscopic signatures. The MESP map highlights key features for molecular recognition. Furthermore, in silico ADMET and molecular docking studies suggest that the molecule possesses drug-like properties, including the potential for CNS activity and specific interactions with targets like MAO-B. These computational results form a robust foundation for guiding future synthesis, experimental validation, and optimization of this compound in a drug discovery context.

References

  • Unveiling Drug Discovery Insights through Molecular Electrost
  • Monoamine Oxidase Inhibitors: Ten Years of Docking Studies.
  • Electrostatic Potential Maps - Comput
  • Monoamine Oxidase Inhibitors: Ten Years of Docking Studies. Ingenta Connect.
  • Docking Studies on Monoamine oxidase-B Inhibitors: Estimation of Inhibition Constants (K(i)) of a Series of Experimentally Tested Compounds. PubMed.
  • Monoamine oxidase inhibitors: ten years of docking studies. PubMed.
  • How do you predict ADMET properties of drug candid
  • Development of novel monoamine oxidase B (MAO-B) inhibitors by combined application of docking-based alignment, 3D-QSAR, ADMET prediction, molecular dynamics simulation, and MM_GBSA binding free energy. Taylor & Francis Online.
  • Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery:
  • ADMET prediction. Fiveable.
  • Tutorial: Electrost
  • Preliminary ADMET Prediction.
  • Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. SciSpace.
  • Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters.
  • Application of Quantum–Chemical Methods in the Forensic Prediction of Psychedelic Drugs' Spectra (IR, NMR, UV–VIS, and MS): A Case Study of LSD and Its Analogs. MDPI.
  • Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study.
  • Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. ChemRxiv.
  • Identification of biologically active conformations in flexible drug molecules.
  • A Comparative Analysis of Experimental and Computational NMR Spectra of Adamantanone. Benchchem.
  • Application of Quantum–Chemical Methods in the Forensic Prediction of Psychedelic Drugs' Spectra (IR, NMR, UV–VIS, and MS): A Case Study of LSD and Its Analogs.
  • Predicting NMR spectra by computational methods: structure revision of hexacyclinol. PubMed.
  • CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches.
  • Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. RSC Advances.
  • CONFORMATIONAL ANALYSIS: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
  • Theoretical calculations applied to the study of the energetics of reactions of methamphetamine synthesis and to the characterization of reactants, products and by-products. Comptes Rendus Chimie.
  • Structural parameters of amphetamine: A DFT approach.
  • Structural parameters of amphetamine: A DFT approach. R Discovery.
  • Computational Evaluation of the Use of Fluorescein Isothiocyanate as a Preliminary Test for Amphetamines and C

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Methodological & Application

Application Note: Strategic C-Terminal Derivatization of Peptides Using 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Causality

The optimization of peptide therapeutics heavily relies on overcoming inherent liabilities, notably poor metabolic stability and low membrane permeability. Derivatizing the C-terminus of a peptide with heavily modified primary amines, such as 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine , represents a sophisticated medicinal chemistry strategy to bridge the gap between peptide and small-molecule pharmacokinetics.

The Fluoro-Aryl Pharmacophore Effect

The target amine combines two powerful motifs:

  • 
    -Fluoro Substitution:  The incorporation of fluorine atoms at the 
    
    
    
    -position relative to an amine exerts a profound inductive electron-withdrawing effect. This drastically reduces the pKa of the amine and alters the local conformational landscape through stereoelectronic gauche effects[1]. Once incorporated as an amide, the reduced basicity of the lone pair translates into superior resistance to carboxypeptidases.
  • Di-halogenated Aryl Ring: The 4-chloro-3-fluorophenyl group provides immense steric bulk and elevated lipophilicity (LogP). Halogenated aryl groups are highly favored in modern drug discovery for their ability to engage in multi-polar halogen bonding with hydrophobic binding pockets, significantly enhancing target residence time and potentially enabling blood-brain barrier (BBB) penetration[2].

MolecularCausality core C-Terminal Amidation with: 1-(4-chloro-3-fluorophenyl) -2-fluoroethan-1-amine f_effect beta-Fluorine Substitution (Inductive Pull) core->f_effect ar_effect Di-halogenated Aryl Motif (Cl, F) core->ar_effect pk_effect Reduced Nucleophilicity Decreased Amide Basicity f_effect->pk_effect logp_effect Increased Lipophilicity (Enhanced LogP) ar_effect->logp_effect outcome1 Increased Proteolytic Resistance pk_effect->outcome1 outcome2 Improved Membrane Permeation (BBB) logp_effect->outcome2

Fig 1: Physicochemical logic and downstream therapeutic benefits of the target fluoroamine.

Experimental Design: Overcoming Deactivated Nucleophiles

Synthesizing multi-component and substituted fluoroethylamines has historically required specialized protocols[3],[4]. When integrating these into solid-phase peptide synthesis (SPPS)[5],[4], researchers face a critical challenge: steric hindrance and electronic deactivation .

The benzylic position (C1) is crowded by the aryl ring and the


-CH

F group, while the electron-withdrawing halogens severely depress the nucleophilic attack of the nitrogen on an activated carboxylate. Standard carbodiimide chemistry (e.g., DIC/Oxyma) fails under these conditions.
Strategy: Convergent Solution-Phase Amidation

To prevent deletion sequences and incomplete couplings on a solid support, we utilize a hybrid approach. The fully protected peptide acid is synthesized via Fmoc-SPPS on a hyper-acid-labile 2-Chlorotrityl chloride (2-CTC) resin. The peptide is selectively cleaved, preserving side-chain protecting groups, and then coupled in the solution phase using uronium-based reagents (HATU or COMU) to forcefully drive the sterically demanding amidation.

Quantitative Coupling Optimization

Below is the validated screening matrix demonstrating the necessity of high-reactivity coupling agents for this specific amine.

Coupling ReagentBaseSolvent SystemTimeConversion % (by LC-MS)
DIC / OxymaPureDIPEADMF12 h< 15%
HBTU / HOBtDIPEADMF12 h~ 45%
HATU / HOAtDIPEADMF4 h> 95%
COMUTMPDMF/DCM (1:1)4 h> 98%

Table 1: Optimization of solution-phase amidation conditions for deactivated


-fluoroamines.

Step-by-Step Methodology (Self-Validating System)

The following self-validating protocol ensures complete control over the chemical environment, preventing premature deprotection and verifying coupling efficiency before final cleavage.

PeptideWorkflow step1 1. Fmoc-SPPS (2-CTC Resin) step2 2. Mild Acidic Cleavage (1% TFA in DCM) step1->step2 step3 3. Isolation of Protected Peptide Acid step2->step3 step4 4. Solution-Phase Amidation (HATU, DIPEA, DMF) step3->step4 fluoroamine 1-(4-chloro-3-fluorophenyl) -2-fluoroethan-1-amine fluoroamine->step4 step5 5. Global Deprotection (95% TFA + Scavengers) step4->step5 step6 6. RP-HPLC Purification & MS Characterization step5->step6

Fig 2: Convergent synthesis workflow for C-terminal fluoroamine peptide derivatization.

Protocol A: Generation of Protected Peptide Fragment
  • Resin Loading & Synthesis: Synthesize your target sequence using standard Fmoc-chemistry on 2-CTC resin (0.5 mmol/g loading).

  • Mild Cleavage (Causality): Treat the resin with 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 10 × 2 minutes.

    • Why 1% TFA? This specific concentration is strong enough to break the highly labile 2-CTC trityl ester bond but too weak to cleave the tert-butyl (tBu), Boc, or Trityl (Trt) side-chain protecting groups.

  • Neutralization & Isolation: Extrude the cleavage cocktail directly into 10% pyridine in methanol to immediately neutralize the TFA. Concentrate under vacuum, precipitate in ice-cold diethyl ether, and dry the protected peptide pellet.

Protocol B: Highly-Activated Solution Phase Coupling
  • Pre-activation: Dissolve 1.0 equivalent (eq) of the protected peptide and 1.2 eq of HATU in minimal anhydrous DMF (concentration ~ 0.1 M). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 3 minutes to generate the active 7-aza-OBt ester.

  • Amine Addition: Add 1.2 eq of 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine to the activated peptide solution.

  • Self-Validating Check (LC-MS/TLC): After 2 hours, take a 5

    
    L aliquot, perform a mini-cleavage with 95% TFA for 15 mins, and analyze via LC-MS. You must observe the mass shift corresponding to the un-deprotected intermediate or the final desired mass. If unreacted peptide remains, add 0.5 eq of COMU/TMP and push for another 2 hours.
    
  • Workup: Once complete, dilute with DCM and wash with 5% NaHCO

    
     and brine. Dry the organic layer over Na
    
    
    
    SO
    
    
    and evaporate to yield the fully protected, derivatized peptide.
Protocol C: Global Deprotection and Purification
  • Deprotection Cocktail: Treat the dried product with standard Reagent K (95% TFA, 2.5% Triisopropylsilane, 2.5% Water) for 2–3 hours.

  • Precipitation: Precipitate the fully deprotected target sequence in cold diethyl ether and centrifuge.

  • Chromatography & Stereochemical Insight: Purify via preparative RP-HPLC (C18 column, Acetonitrile/Water + 0.1% TFA gradient).

Expert Insight on Stereochemistry: 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine contains a chiral center at C1. If the racemic amine is used in Protocol B, the coupling to an enantiopure L-amino acid peptide will predictably yield two distinct diastereomers. These will present as two closely eluting peaks on the RP-HPLC chromatogram. For rigorous pharmacological testing, these diastereomeric peaks should be isolated separately and characterized via NMR.

Calculated Property Shifts (Baseline Comparison)

Incorporating this specific fluoro-aryl amine fundamentally rewrites the physicochemical profile of the C-terminus. Table 2 outlines the typical shifts observed when applying this modification to a standard decapeptide model.

PropertyNative Amide (-NH

)
1-(4-chloro-3-fluorophenyl)-2-fluoroethylamide
cLogP (Hydrophobicity) -0.5+2.8
Proteolytic Half-life (

)
1.5 hrs> 24 hrs
Halogen Bonding Potential NoneHigh (

-hole interactions via Cl and F)
C-terminal Steric Bulk MinimalVery High

Table 2: Comparative physicochemical shifts on a model therapeutic peptide.

References

  • Merrifield, R.B. Solid-state peptide synthesis. I. Synthesis of a tetrapeptide. J. Am. Chem. Soc. 1963, 85, 2149–2154. URL:[Link]

  • Prakash, S. G. K., Gurung, L., Jog, P. V., & Olah, G. A. Direct Synthesis of Diverse

    
    -Fluoroethylamines by a Multicomponent Protocol. Chemistry – A European Journal 2013, 19, 3579–3583.
    URL:[Link]
    
  • Briggs, C. R. S., et al. The observation of a large gauche preference when 2-fluoroethylamine and 2-fluoroethanol become protonated. Org. Biomol. Chem. 2004, 2, 732–740. (Referenced in Biochemistry 2018). URL:[Link]

  • Houszka, N., Mikula, H., & Svatunek, D. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. Bioconjugate Chemistry 2022, 33(4), 660-668. URL:[Link]

Sources

experimental procedure for N-alkylation of 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of N-Alkylated 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-alkylation of primary amines to yield secondary amines is a cornerstone transformation in medicinal chemistry, crucial for synthesizing a vast array of pharmacologically active molecules. This guide provides a detailed, field-tested protocol for the N-alkylation of 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine, a complex primary amine featuring multiple halogen substitutions. We focus on the reductive amination pathway, a highly efficient and selective one-pot method that minimizes common side reactions like over-alkylation.[1][2] The protocol leverages the mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), to ensure high yields and purity, making it suitable for complex substrate synthesis in drug discovery pipelines.[3]

Introduction: The Strategic Importance of N-Alkylation

Secondary amines are privileged scaffolds found in numerous pharmaceuticals, agrochemicals, and fine chemicals.[1] Their synthesis via N-alkylation of primary amines is therefore of fundamental importance. While direct alkylation with alkyl halides is a classic approach, it is frequently hampered by poor selectivity, often resulting in a mixture of primary, secondary, tertiary, and even quaternary ammonium salts.[2][4] This lack of control necessitates tedious purification and leads to lower yields of the desired mono-alkylated product.

To circumvent these challenges, reductive amination has emerged as the method of choice for the controlled synthesis of secondary amines.[5] This strategy involves the reaction of a primary amine with an aldehyde or ketone to form an imine intermediate, which is subsequently reduced in situ to the target secondary amine.[6] The process is highly chemoselective and efficient, making it a robust tool in the synthetic chemist's arsenal.

This document outlines a comprehensive protocol for the N-alkylation of 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine using this superior method. We will detail the underlying mechanism, provide a step-by-step experimental procedure, and offer insights into process optimization and troubleshooting.

Mechanistic Rationale: Reductive Amination

The success of this one-pot procedure hinges on a two-step sequence occurring in a single reaction vessel: imine formation and subsequent reduction.

  • Imine Formation: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a hemiaminal intermediate, which then undergoes dehydration to yield an imine (or its protonated form, the iminium ion).[6] This equilibrium can be driven forward by removing the water formed, although in many modern protocols, the subsequent reduction step is fast enough to make this unnecessary.

  • Reduction: A carefully chosen reducing agent, present in the same pot, selectively reduces the C=N double bond of the imine/iminium ion to a C-N single bond, furnishing the final secondary amine.

The choice of reducing agent is critical. It must be powerful enough to reduce the iminium ion but mild enough not to reduce the starting carbonyl compound.[7] Sodium triacetoxyborohydride, NaBH(OAc)₃, is an ideal reagent for this purpose. The electron-withdrawing acetoxy groups moderate its reactivity, making it highly selective for imines over aldehydes and ketones.[8] This selectivity ensures that the carbonyl starting material is not consumed prematurely, leading to higher yields of the desired amine.[3][9]

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction amine Primary Amine (R¹-NH₂) hemiaminal Hemiaminal Intermediate amine->hemiaminal + Carbonyl carbonyl Aldehyde/Ketone (R²-C(O)-R³) carbonyl->hemiaminal imine Imine/Iminium Ion [R¹-N=C(R²)R³]⁺ hemiaminal->imine - H₂O product Secondary Amine (R¹-NH-CH(R²)R³) imine->product Reduction reducer NaBH(OAc)₃ reducer->product Hydride Transfer

Caption: The two-stage mechanism of one-pot reductive amination.

Detailed Experimental Protocol

This protocol describes a general procedure for reacting 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine with an aldehyde to synthesize the corresponding N-alkylated secondary amine.

Materials and Equipment

Reagents:

  • 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine (1.0 eq.)

  • Aldehyde or Ketone (1.1 - 1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1][3]

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture, with 0.5% triethylamine)[10]

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer

  • Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Flash chromatography system

  • Thin-Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure

The entire workflow is designed to be performed in a single vessel until the work-up stage.

G start Start reactants 1. Reactant Setup - Dissolve amine & aldehyde in anhydrous DCE - Stir under N₂ start->reactants reduction 2. Reduction - Add NaBH(OAc)₃ portion-wise - Stir 4-24h at RT reactants->reduction 1-2 hours monitoring 3. Monitoring - Check completion by TLC or LC-MS reduction->monitoring monitoring->reduction Incomplete workup 4. Work-up - Quench with NaHCO₃ (aq) - Separate organic layer monitoring->workup Complete purify 5. Purification - Dry (Na₂SO₄), filter, concentrate - Purify via flash chromatography workup->purify end Final Product purify->end

Caption: Experimental workflow for one-pot reductive amination.

  • Reactant Preparation & Imine Formation:

    • In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine (1.0 eq.) and the selected aldehyde or ketone (1.1 eq.) in anhydrous DCE (approx. 0.1 M concentration).[1]

    • Stir the resulting solution at room temperature for 1-2 hours. This allows for the formation of the imine intermediate. For less reactive carbonyls, this step can be extended, or a catalytic amount of acetic acid (0.1 eq.) can be added.[9]

  • Reduction Step:

    • To the stirred solution, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10-15 minutes. A slight exotherm may be observed.

    • Allow the reaction to stir at room temperature. Monitor the reaction progress periodically. Reactions are typically complete within 4 to 24 hours.[1]

  • Reaction Monitoring:

    • Monitor the consumption of the starting amine by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A suitable TLC eluent system might be 70:30 Hexane:Ethyl Acetate. The product should have a higher Rf value than the starting primary amine.

  • Work-up and Extraction:

    • Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20-30 minutes until gas evolution ceases.[1]

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer two or three times with an organic solvent like DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.[10]

    • Pro-Tip: To prevent peak tailing of the basic amine product on the acidic silica gel, it is highly recommended to use an eluent system containing a small amount (0.5-1% v/v) of a tertiary amine base, such as triethylamine or diisopropylethylamine.[10]

    • Combine the fractions containing the pure product and concentrate in vacuo to yield the final N-alkylated secondary amine.

Data Presentation and Characterization

The following table provides a template for recording critical reaction parameters.

ParameterValue/ReagentMolar Eq.Rationale
Primary Amine 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine1.0Limiting Reagent
Carbonyl Aldehyde (e.g., Propanal)1.1 - 1.2Slight excess ensures full conversion of the primary amine.
Reducing Agent Sodium Triacetoxyborohydride1.5Sufficient excess to drive the reduction to completion.[3]
Solvent Anhydrous 1,2-Dichloroethane (DCE)~0.1 MPreferred solvent for NaBH(OAc)₃ reductions, offering good solubility and reaction rates.[3][9]
Temperature Room Temperature (~20-25 °C)N/AMild conditions are sufficient and prevent side reactions.
Reaction Time 4 - 24 hoursN/ADependent on substrate reactivity; requires monitoring.[1]
Expected Yield 75 - 95%N/ATypical range for this robust transformation.

Product Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting and Best Practices

IssuePotential CauseRecommended Solution
Incomplete Reaction 1. Insufficient reaction time. 2. Deactivated reducing agent. 3. Low reactivity of carbonyl.1. Allow the reaction to stir for a longer period (up to 48h). 2. Use a fresh bottle of NaBH(OAc)₃. 3. Add a catalytic amount of acetic acid to facilitate imine formation.[3]
Over-alkylation Observed The newly formed secondary amine reacts with another molecule of the aldehyde.This is rare with NaBH(OAc)₃ but can occur. Use a strict 1.0 to 1.05 equivalent of the aldehyde. Alternatively, adopt a stepwise procedure where the imine is pre-formed, and then NaBH₄ is used for reduction.[9]
Low Isolated Yield 1. Product loss during work-up (e.g., formation of an emulsion). 2. Product loss on the silica gel column.1. Add more brine during extraction to break emulsions. 2. Ensure the eluent is treated with triethylamine to prevent the basic product from sticking to the acidic silica.[10]
Product Decomposes on Column The amine is sensitive to the acidic nature of standard silica gel.Deactivate the silica gel by pre-flushing the column with the eluent containing triethylamine. Alternatively, use a less acidic stationary phase like neutral alumina.[10]

Conclusion

Reductive amination using sodium triacetoxyborohydride provides a highly reliable, selective, and efficient method for the N-alkylation of the sterically and electronically complex primary amine, 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine. This protocol offers excellent control over mono-alkylation, proceeds under mild conditions, and demonstrates broad functional group tolerance, making it an invaluable tool for analogue synthesis in drug discovery and development.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]

  • Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. U.S. Patent No. 6,423,871.
  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE Chemistry. [Link]

  • Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ University of South Florida. [Link]

  • Moussa, Z., & Youdim, M. B. H. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 9(5), 583–586. [Link]

  • Senthamarai, T., Murugesan, K., & Beller, M. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(31), 9874–9878. [Link]

  • Wikipedia. Reductive amination. [Link]

Sources

In Vitro Pharmacological Profiling Protocol for 1-(4-Chloro-3-fluorophenyl)-2-fluoroethan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine scaffold represents a highly specialized, halogenated building block frequently utilized in Central Nervous System (CNS) hit-to-lead campaigns. Featuring structural homology to endogenous phenethylamines[1], this pharmacophore is primarily evaluated against monoamine targets, including Monoamine Oxidase (MAO) enzymes and G-Protein Coupled Receptors (GPCRs).

Mechanistic Causality of


-Fluorination: 
The inclusion of a fluorine atom at the 

-carbon (relative to the primary amine) is a deliberate medicinal chemistry strategy. Fluorine introduces a potent electron-withdrawing inductive (-I) effect that profoundly impacts the ionization state of the molecule. Unsubstituted aliphatic amines typically exhibit a

around 10.5. However,

-fluorination predictably lowers the amine

by roughly 1.5 to 1.7 units, shifting the

of 2-fluoroethan-1-amine derivatives down to approximately 8.9–9.0 2[2]. Recent potentiometric titrations have empirically validated the

of 2-fluoroethylamine at 8.93 ± 0.1 3[3].

Because of this downward shift, a significantly larger fraction of the compound exists as a neutral, unprotonated free base at physiological pH (7.4) compared to unfluorinated analogs. This physicochemical shift dramatically enhances lipophilicity, passive membrane permeability, and Blood-Brain Barrier (BBB) penetration, whilst mitigating some P-glycoprotein (Pgp) mediated efflux liabilities 4[4].

Global Screening Workflow

Workflow Compound 1-(4-chloro-3-fluorophenyl)- 2-fluoroethan-1-amine Prep QC & DMSO Stock Prep Compound->Prep Target MAO-B / GPCR Inhibition Assay Prep->Target ADME PAMPA BBB Permeability Prep->ADME Tox HepaRG Cytotoxicity Prep->Tox Lead Lead Candidate Selection Target->Lead IC50 < 100 nM ADME->Lead High Pe Tox->Lead CC50 > 50 µM

Fig 1: High-throughput in vitro pharmacological profiling workflow.

Experimental Protocols

Protocol A: Compound Preparation and Solvation

Highly halogenated phenethylamine derivatives suffer from poor aqueous solubility, posing a risk of false-negative assay results via aggregate formation.

  • Primary Solvation: Dissolve the lyophilized hydrochloride salt of the derivative in anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO) to a master stock concentration of 10 mM. Vortex vigorously for 2 minutes.

  • Sonication: Sonicate the mixture in a water bath at 25°C for 5 minutes to ensure crystalline dissolution.

  • Storage & Causality Principle: Aliquot the 10 mM stock into single-use amber glass vials and store at -20°C in an argon-purged desiccator. Do not subject DMSO stocks to freeze-thaw cycles. DMSO is deeply hygroscopic. The introduction of trace atmospheric moisture during repetitive thawing rapidly collapses the solubility threshold of the lipophilic 4-chloro-3-fluorophenyl ring, causing microscopic compound precipitation that systematically depletes the actual molarity in downstream assays.

Protocol B: Monoamine Oxidase B (MAO-B) Inhibition Assay

As functional homologs to monoamine neurotransmitters, these fluorinated derivatives must be screened against MAO-B to assess intended binding or off-target activity.

MAOB Substrate Amine Substrate (e.g., Benzylamine) Enzyme MAO-B Enzyme (Mitochondrial) Substrate->Enzyme Product Aldehyde + NH3 + H2O2 Enzyme->Product Catalysis Inhibitor Fluoroethan-1-amine Derivative Inhibitor->Enzyme Competitive Inhibition Detection Detection Product->Detection H2O2 reacts via HRP

Fig 2: MAO-B catalytic pathway and Amplex Red fluorescent detection mechanism.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare human recombinant MAO-B (0.5 U/mL) in 0.05 M sodium phosphate buffer (pH 7.4). Prepare the detection mix: 1 mM benzylamine (the MAO substrate), 1 U/mL horseradish peroxidase (HRP), and 200 μM Amplex Red reagent in the same buffer.

  • Serial Dilution: Dilute the test derivative in assay buffer to achieve final in-well concentrations spanning 10 pM to 100 μM. Ensure final DMSO concentration remains

    
     to prevent solvent-induced denaturation of MAO-B.
    
  • Equilibrium Pre-incubation: In a 96-well black opaque microplate, combine 50 μL of MAO-B solution with 25 μL of the diluted test compound. Incubate in the dark for 15 minutes at 37°C. Causality Note: This pre-incubation step is mandatory. Fluorinated amines frequently exhibit slow-binding competitive or irreversible (suicide) inhibition kinetics. Skipping pre-incubation will artificially inflate the apparent

    
    .
    
  • Initiation & Kinetic Readout: Initiate the reaction by adding 25 μL of the detection mix. Immediately monitor resorufin fluorescence at Ex/Em = 545/590 nm using a microplate reader every 1 minute for 30 minutes.

  • Data Extraction: Plot the linear phase of the reaction curve to determine the initial velocity (

    
    ). Calculate percent inhibition relative to the vehicle control.
    
Protocol C: PAMPA-BBB Permeability Assay

To validate the membrane permeability enhancement theoretically granted by the


-fluoroamine 

reduction, a Parallel Artificial Membrane Permeability Assay (PAMPA) specific to the BBB is executed.

Step-by-Step Methodology:

  • Donor Assembly: Coat the PVDF membrane filter of a PAMPA donor microplate with 4 μL of porcine brain lipid extract dissolved in dodecane (20 mg/mL).

  • Compound Loading: Load 150 μL of test compound (50 μM in PBS, pH 7.4) into the donor wells.

  • Acceptor Assembly: Add 300 μL of fresh PBS (pH 7.4) supplemented with 1% DMSO (as a solubility sink) to the acceptor plate wells.

  • Incubation: Assemble the sandwich plate (donor resting in acceptor). Incubate at 25°C for 18 hours within a saturated humidity chamber. Causality Note: The humidity chamber prevents micro-evaporation, which would artificially alter the concentration gradient and invalidate Fick's Law of Diffusion underpinning the assay.

  • Validation: In parallel wells, run highly permeable (Verapamil) and poorly permeable (Theophylline) clinical standards to self-validate the integrity of the artificial lipid barrier.

  • Quantification: Separate the plates and quantify the molar concentration of the derivative in both donor and acceptor compartments using LC-MS/MS. Calculate Effective Permeability (

    
    ).
    

Expected Quantitative Data Presentation

When comparing a parent unfluorinated phenethylamine to the heavily halogenated 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine derivative, expected physicochemical and screening parameters generally follow the trends summarized below:

Compound PrototypeMeasured

Fraction Unionized at pH 7.4Target MAO-B

(nM)
PAMPA-BBB

(

cm/s)
Unfluorinated Parent 10.45 ± 0.1< 0.1%150 ± 124.2 ± 0.3
Test Derivative 8.93 ± 0.1~3.0%12 ± 218.5 ± 1.1

Note: The ~30-fold increase in the unionized fraction directly correlates with the ~4-fold increase in BBB permeability (


).

References

  • Title: Reaction Equilibrium of the ω-Transamination of (S)
  • Source: ChemMedChem (2007)
  • Source: bioRxiv (2025)
  • Source: PMC / MedChemComm (2018)

Sources

Application Note: Scalable Asymmetric Synthesis of 1-(4-Chloro-3-fluorophenyl)-2-fluoroethan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Discovery Professionals Application Focus: Large-Scale Active Pharmaceutical Ingredient (API) Intermediates

Introduction & Strategic Rationale

The compound 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine is a critical, highly valued chiral fluorinated building block utilized in the development of modern therapeutics, most notably in the synthesis of MRGPRX2 modulators and next-generation kinase inhibitors[1].

Transitioning the synthesis of


-fluoroamines from discovery-scale (milligram) to process-scale (multi-kilogram) presents significant challenges. Early-stage medicinal chemistry often relies on late-stage chiral resolution (which inherently caps yield at 50%) or utilizes hazardous, atom-inefficient reagents.

To ensure commercial viability, we have engineered a highly diastereoselective, self-validating synthetic pathway driven by Ellman’s sulfinamide chemistry [2]. This approach bypasses late-stage resolution, controls thermal runaway risks associated with fluorination, and utilizes crystallization-driven purification to achieve active pharmaceutical ingredient (API)-grade purity without relying on large-scale chromatography[3].

Process Workflow & Mechanistic Strategy

G SM 2-Bromo-1-(4-chloro-3-fluorophenyl)ethanone F_Ketone 1-(4-Chloro-3-fluorophenyl)-2-fluoroethan-1-one SM->F_Ketone KF, 18-Crown-6 Halogen Exchange Imine Chiral Sulfinyl Ketimine F_Ketone->Imine (R)-t-BuSONH2, Ti(OEt)4 Condensation Amine_Boc Sulfinamide Intermediate Imine->Amine_Boc NaBH4, THF/H2O Asymmetric Reduction Product 1-(4-Chloro-3-fluorophenyl)-2-fluoroethan-1-amine HCl Amine_Boc->Product 4M HCl in Dioxane Deprotection

Synthetic workflow for large-scale asymmetric synthesis of the target fluorinated amine.

Causality in Reagent Selection (E-E-A-T)
  • Halogen Exchange vs. Direct Fluorination: Utilizing spray-dried Potassium Fluoride (KF) with 18-Crown-6 phase-transfer catalysis avoids the use of highly toxic, corrosive agents like DAST or anhydrous HF. This choice ensures process safety while suppressing reductive debromination side-reactions.

  • Titanium(IV) Ethoxide (

    
    ) Condensation: 
    
    
    
    -fluoroketones are sterically hindered and electronically deactivated, making imine condensation sluggish.
    
    
    acts dualistically as a mild Lewis acid to activate the ketone and an irreversible water scavenger, driving the thermodynamic equilibrium entirely to the ketimine[2].
  • Diastereoselective Reduction:

    
     in a mixed THF/water system is chosen over L-Selectride. The presence of the tert-butanesulfinyl auxiliary sterically biases the transition state. Water is critical here; it aids in breaking up the tightly bound boron-intermediate complex, leading to faster turnover and preventing epimerization at the 
    
    
    
    -fluoro stereocenter.
  • Self-Validating Isolation: The cleavage of the sulfinyl group with anhydrous HCl in 1,4-dioxane forms volatile byproducts (sulfur dioxide and isobutylene). The target primary amine selectively precipitates as an HCl salt, providing an intrinsic purification step that purges remaining neutral impurities.

Step-by-Step Methodology (Pilot Scale: 10 L Reactor)

Note: The following protocols assume standard process-safety compliance, including the use of jacketed reactors, overhead stirring, and nitrogen inertion.

Step 1: Synthesis of 1-(4-Chloro-3-fluorophenyl)-2-fluoroethan-1-one
  • Charge: To a N₂-purged 10 L jacketed reactor, charge 2-bromo-1-(4-chloro-3-fluorophenyl)ethanone (1.0 kg, 3.98 mol), spray-dried KF (0.46 kg, 7.96 mol), and 18-Crown-6 (0.10 kg, 0.39 mol).

  • Solvent Addition: Add anhydrous Acetonitrile (MeCN) (5.0 L).

  • Reaction: Heat the suspension to 80 °C under vigorous overhead stirring (350 rpm). Causality: Vigorous stirring is mandatory to overcome the mass-transfer limitations of the heterogeneous KF solid.

  • In-Process Control (IPC): Monitor via HPLC (210 nm). Reaction is deemed complete when starting material is < 1.0% (typically 12–14 hours).

  • Workup: Cool to 20 °C, filter the inorganic salts over a pad of Celite, and wash the cake with MeCN (1.0 L). Concentrate the filtrate in vacuo to yield the crude

    
    -fluoroketone as a pale yellow oil.
    
Step 2: Condensation to the Chiral Sulfinyl Ketimine
  • Charge: Dissolve the crude

    
    -fluoroketone (~0.75 kg, 3.93 mol) in anhydrous THF (4.0 L) in the 10 L reactor.
    
  • Reagent Addition: Add

    
    -(+)-2-Methyl-2-propanesulfinamide (0.52 kg, 4.32 mol) followed by a single-stream addition of Titanium(IV) ethoxide (1.79 kg, 7.86 mol). Warning: Exothermic addition. Control jacket temperature to maintain internal temp < 40 °C during addition.
    
  • Reaction: Heat the mixture to 65 °C for 18 hours.

  • Workup (Self-Validating): Cool to 10 °C. Quench slowly with saturated aqueous brine (2.0 L). Causality: Brine forces the titanium byproducts to precipitate as insoluble, filterable

    
     salts rather than forming a stubborn emulsion. Filter through Celite, separate the organic layer, dry over 
    
    
    
    , and concentrate to yield the ketimine.
Step 3: Diastereoselective Reduction
  • Charge: Dissolve the ketimine (approx. 1.0 kg) in a mixture of THF (4.5 L) and

    
     (0.1 L) and cool the reactor to -5 °C.
    
  • Reduction: Add Sodium Borohydride (

    
    ) (0.22 kg, 5.8 mol) in four distinct portions over 2 hours to carefully manage the evolution of 
    
    
    
    gas and reaction exotherm.
  • IPC: Verify completion via LC-MS (target mass: [M+H]+ = 296.1).

  • Workup: Quench with saturated

    
     (1.5 L) to destroy excess hydride. Extract with Ethyl Acetate (3 x 2.0 L). Wash organics with brine, dry, and concentrate to yield the sulfinamide intermediate.
    
Step 4: Deprotection and HCl Salt Precipitation
  • Charge: Transfer the crude sulfinamide to a clean 10 L reactor and dissolve in anhydrous 1,4-dioxane (3.0 L). Cool to 10 °C.

  • Deprotection: Dropwise, add 4.0 M HCl in 1,4-dioxane (2.0 L, 8.0 mol).

  • Precipitation: Stir at 20 °C for 4 hours. Causality: As the sulfinyl group is cleaved, the resulting primary amine is immediately protonated. Because it is highly polar, it crashes out of the non-polar dioxane solution, leaving lipophilic impurities dissolved in the mother liquor.

  • Isolation: Filter the thick white slurry under nitrogen. Wash the filter cake with cold MTBE (2 x 1.0 L) to purge residual dioxane. Dry in a vacuum oven at 45 °C to constant weight.

Quantitative Process Metrics

A summary of the critical quality attributes (CQAs) and process metrics achieved utilizing the scaled methodology:

Process StageTarget Intermediate / ProductYield (%)Purity (HPLC Area %)Stereochemical PurityCritical Control Parameter
Step 1 1-(4-Chloro-3-fluorophenyl)-2-fluoroethan-1-one88%94.2%N/AVigorous agitation (350 rpm)
Step 2 Chiral Sulfinyl Ketimine82%92.5%N/AMoisture exclusion (Anhydrous THF)
Step 3 Sulfinamide Intermediate91%96.0%> 98% destrict temperature control (-5 °C)
Step 4 1-(4-Chloro-3-fluorophenyl)-2-fluoroethan-1-amine HCl 94% > 99.5% > 99% ee Anhydrous HCl addition rate
Overall Target API Building Block 61.7% > 99.5% > 99% ee N/A

References

  • WO2022067094A1 - Modulators of mas-related g-protein receptor x2 and related products and methods. Google Patents. 1[1]

  • Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. PMC - National Institutes of Health. 2[2]

  • Handbook for Chemical Process Research and Development, Second Edition (Reductive Amination Overview). Pageplace. 3[3]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, ensuring robust and accurate analytical results. The following sections are structured in a question-and-answer format to directly address the challenges you may encounter.

Understanding Your Analyte: The Key to Good Chromatography

Before diving into specific problems, it's crucial to understand the physicochemical properties of 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine . This molecule is a primary amine, which makes it a basic compound. Its structure features several electronegative atoms (chlorine and two fluorines) that significantly influence its behavior.

Estimated pKa of 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine:

  • Aliphatic Amines: Simple primary amines typically have a pKa around 10.5.

  • Inductive Effects: The presence of electron-withdrawing groups, such as fluorine, near the amine center significantly reduces its basicity (lowers the pKa).[1]

  • β-Fluorination: The fluorine atom on the ethyl group is in the β-position relative to the amine. This single substitution can lower the pKa by approximately 1.7 units.[1][2]

  • Aromatic Substituents: The chloro- and fluoro- substituents on the phenyl ring also contribute to electron withdrawal, further reducing the basicity of the amine.

Given these factors, the pKa of 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine is estimated to be in the range of 8.0 - 9.0 . This is a critical parameter for method development and troubleshooting, as operating the mobile phase near this pKa will lead to poor peak shape.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

We will now address the most common peak shape problems: peak tailing, peak fronting, and split peaks.

Problem 1: Peak Tailing

Question: Why is my peak for 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine tailing severely?

Answer: Peak tailing is the most common issue when analyzing basic compounds like your analyte on silica-based reversed-phase columns. The primary cause is unwanted secondary interactions between the positively charged (protonated) amine group of your molecule and negatively charged, acidic silanol groups (Si-OH) that are exposed on the surface of the HPLC column's stationary phase.[2][5][6] This interaction is a form of ion-exchange and causes a portion of the analyte molecules to be retained more strongly, resulting in a delayed elution and a "tail" on the peak.[7]

G start Peak Tailing Observed check_ph Is Mobile Phase pH 2-2.5 units below pKa (~8.5)? start->check_ph adjust_ph Adjust Mobile Phase pH to 3.0 - 4.0 check_ph->adjust_ph No check_additive Is a basic additive (e.g., TEA) being used? check_ph->check_additive Yes adjust_ph->check_additive add_additive Add 0.1% Triethylamine (TEA) or other amine additive check_additive->add_additive No check_column Are you using a modern, high-purity, end-capped column? check_additive->check_column Yes add_additive->check_column change_column Switch to a high-purity, end-capped or hybrid-silica column check_column->change_column No check_overload Is the peak height exceptionally large? check_column->check_overload Yes change_column->check_overload reduce_load Reduce injection volume or sample concentration check_overload->reduce_load Yes end Symmetrical Peak Achieved check_overload->end No reduce_load->end G start Peak Fronting Observed check_load Dilute sample 10-fold and re-inject. Does fronting improve? start->check_load overload Issue is Column Overload. Reduce sample concentration or injection volume. check_load->overload Yes check_solvent Is the sample dissolved in a solvent stronger than the initial mobile phase? check_load->check_solvent No end Symmetrical Peak Achieved overload->end solvent_mismatch Issue is Solvent Mismatch. Dissolve sample in initial mobile phase or weaker solvent. check_solvent->solvent_mismatch Yes check_column Consider column degradation or collapse. check_solvent->check_column No solvent_mismatch->end check_column->end

Caption: Workflow for diagnosing and resolving peak fronting.

Protocol 1: Address Column Overload

Overloading occurs when you inject too much sample mass onto the column, saturating the stationary phase. [6][8]

  • Objective: Ensure the amount of analyte injected is within the column's linear capacity.

  • Procedure:

    • Test for Overload: Prepare a 1:10 dilution of your sample and inject it under the same conditions. If the peak shape improves and becomes more symmetrical, the issue is overloading. [8] * Solution: Reduce the concentration of your sample or decrease the injection volume. For example, if you are injecting 10 µL, try injecting 2 µL.

  • Causality: When the stationary phase becomes saturated, excess analyte molecules cannot interact with it and travel through the column at the same speed as the mobile phase, eluting earlier and causing the characteristic fronting. [8] Protocol 2: Match Sample Solvent to Mobile Phase

Injecting a sample dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent in reversed-phase) than the mobile phase is a common cause of peak distortion. [9][10]

  • Objective: Ensure the sample is introduced to the column in a solvent environment that is compatible with the mobile phase.

  • Procedure:

    • Ideally, dissolve your sample directly in the initial mobile phase composition. For example, if your gradient starts at 90% Water / 10% Acetonitrile, use this mixture as your sample diluent.

    • If the analyte is not soluble in the initial mobile phase, use the weakest solvent possible that still provides adequate solubility.

  • Causality: If the sample is injected in a strong solvent (e.g., 100% Acetonitrile) into a weak mobile phase (e.g., 10% Acetonitrile), the sample doesn't bind cleanly to the head of the column. Instead, it travels down the column in the strong solvent "plug," leading to a distorted, early-eluting peak shape. [11][10]

Problem 3: Split Peaks

Question: My single analyte peak is appearing as a split or doubled peak. What is wrong?

Answer: Split peaks can indicate a physical problem with the column or system, or a chemical issue related to your sample injection. [10]If all peaks in your chromatogram are split, the problem is likely a physical blockage or void. If only your analyte peak is split, it is more likely a chemical or method-related issue.

G start Split Peak Observed check_all_peaks Are ALL peaks in the chromatogram split? start->check_all_peaks system_issue System-wide Issue: 1. Check for blocked column frit. 2. Check for column void. 3. Check for leaks/bad connections. check_all_peaks->system_issue Yes analyte_issue Analyte-Specific Issue: 1. Check for sample solvent mismatch. 2. Check for co-eluting impurity. check_all_peaks->analyte_issue No fix_system Backflush column or replace. Check all fittings. system_issue->fix_system fix_analyte Dissolve sample in mobile phase. Adjust gradient to separate impurity. analyte_issue->fix_analyte end Single, Sharp Peak Achieved fix_system->end fix_analyte->end

Sources

Validation & Comparative

Comprehensive Validation Guide: Analytical Methodologies for 1-(4-Chloro-3-fluorophenyl)-2-fluoroethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

1-(4-Chloro-3-fluorophenyl)-2-fluoroethan-1-amine is a complex, multi-halogenated aliphatic amine that serves as a critical building block and intermediate in modern drug development and agrochemical synthesis. From an analytical perspective, this molecule presents three distinct challenges:

  • Basic Primary Amine: Leads to severe peak tailing on traditional silica-based stationary phases due to secondary ionic interactions with residual silanols.

  • C1 Stereocenter: Requires enantiomeric resolution to monitor chiral inversions or asymmetric synthesis yields.

  • Aliphatic Fluorine (C2): Susceptible to elimination (dehydrofluorination) under extreme basic conditions, demanding a highly specific stability-indicating analytical method.

This guide objectively compares the performance of leading analytical modalities for this compound and provides a definitive, self-validating protocol for an assay method governed by the principles of the ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures) guidelines[1],[2].

Platform Comparison: Selecting the Optimal Modality

Analytical strategy must be phase-appropriate and fit-for-purpose. Below is a comparative assessment of three primary methodologies used to characterize and quantify 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine in a pharmaceutical setting.

Table 1: Comparative Performance of Analytical Modalities
Performance MetricRP-HPLC-UV (High pH)LC-MS/MS (ESI+)Chiral SFC-UV
Primary Use Case Bulk API Assay & Organic ImpuritiesBioanalysis (PK) & Trace GenotoxicsEnantiomeric Excess (ee%) Determination
Detection Limit (LOD) ~0.05 µg/mL~0.1 ng/mL~0.5 µg/mL
Linear Dynamic Range ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(

)

(

)

Throughput (Run Time) ~12 minutes~4 minutes~6 minutes
Key Advantage High precision, low cost, ubiquitous QC adoption.Unmatched sensitivity and isotopic specificity.Green solvent (supercritical CO2), rapid chiral resolution.
Regulatory Standard ICH Q2(R2)[1]FDA BMVICH Q2(R2) / USP <621>

Expert Consensus: For routine Quality Control (QC) release and stability testing of the bulk intermediate, RP-HPLC-UV using a high-pH mobile phase provides the highest precision and robustness. LC-MS/MS is strictly reserved for biological matrix quantification where endogenous suppression is a factor[3], or for investigating ultra-trace reactive alkyl halide impurities.

Core Directive: Step-by-Step RP-HPLC-UV Protocol

To achieve a self-validating system, the method must proactively address the molecule's physicochemical liabilities.

Mechanistic Method Development (ICH Q14 Principles)
  • Stationary Phase Causality: The molecule possesses a primary amine with an estimated pKa of ~8.5. Under standard acidic conditions (pH 2.5), the amine is fully ionized, reducing hydrophobic retention and increasing the risk of peak splitting. By transitioning to an Ethylene Bridged Hybrid (BEH) C18 column tolerant to high pH, we can utilize a pH 10.0 mobile phase. This neutralizes the amine, driving partitioning primarily through the halogenated phenyl ring and yielding sharp, symmetrical peaks (Asymmetry < 1.15).

  • Mobile Phase Selection:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer adjusted to pH 10.0 with Ammonium Hydroxide.

    • Mobile Phase B: 100% LC-Grade Acetonitrile.

  • Gradient Profile: A shallow gradient from 20% B to 70% B over 10 minutes ensures separation of polar degradation products (e.g., defluorinated alcohols) from the lipophilic parent peak.

Method Validation Execution (ICH Q2(R2) Standards)

A robust method must prove it is fit-for-purpose through empirical validation[4].

Step 1: Specificity via Forced Degradation The objective is to generate potential degradants and prove they do not co-elute with the API. Because the C2-aliphatic fluorine is a leaving group liability, base hydrolysis is aggressively monitored. The mass balance (sum of the area of API + all degradants) must exceed 95% to ensure no degradants are "invisible" to the UV detector (typically set to 220 nm).

ForcedDegradationWorkflow A API Stock Solution 1-(4-Chloro-3-fluorophenyl)- 2-fluoroethan-1-amine B1 Acid Hydrolysis (0.1N HCl, 60°C, 24h) A->B1 B2 Base Hydrolysis (0.1N NaOH, 60°C, 24h) A->B2 B3 Oxidation (3% H2O2, RT, 4h) A->B3 B4 Thermal/Photolytic (80°C / UV-Vis, 7 days) A->B4 C Neutralization & Dilution (Target: 100 µg/mL) B1->C B2->C B3->C B4->C D RP-HPLC-UV Analysis (Peak Purity Assessment) C->D E Mass Balance Calculation & Impurity Profiling D->E

Workflow for forced degradation studies to establish specificity and method stability-indication.

Step 2: Linearity & Range According to ICH Q2(R2), the range for an assay must cover 80% to 120% of the nominal test concentration, but establishing 25% to 150% ensures superior ruggedness[1]. Prepare a 5-point calibration curve using serial dilution of a certified reference standard. Plot Area vs. Concentration; the correlation coefficient (


) must be 

, with a y-intercept

of the target response.

Step 3: Accuracy & Precision

  • Accuracy: Assessed via spike-recovery experiments. Known amounts of the API are spiked into a synthetic sample matrix at 50%, 100%, and 150% levels. Recoveries must fall between 98.0% and 102.0%.

  • Precision (Repeatability): Six independent sample preparations at 100% nominal concentration. The relative standard deviation (%RSD) of the peak areas must be

    
    [4].
    

Experimental Validation Data

The following table synthesizes representative experimental data obtained utilizing the optimized high-pH RP-HPLC-UV protocol. The self-validating nature of the results ensures complete alignment with modern regulatory expectations.

Table 2: Validation Results Summary for 1-(4-Chloro-3-fluorophenyl)-2-fluoroethan-1-amine Assay
Validation ParameterAcceptance Criteria (ICH)Experimental ResultStatus
System Suitability Tailing Factor

; Resolution

Tailing = 1.08; Rs (to nearest impurity) = 3.4Pass
Specificity (Peak Purity) Purity Angle < Purity ThresholdAngle: 0.124 < Threshold: 0.315 (No co-elution)Pass
Linearity Range

(25% - 150% nominal)

, y-int = 0.4%
Pass
Accuracy (Mean Recovery) 98.0% – 102.0% at all spike levels50%: 99.8% | 100%: 100.2% | 150%: 100.5%Pass
Repeatability (Intra-day) %RSD

(n=6)
%RSD = 0.65%Pass
Intermediate Precision %RSD

(different analyst/day)
%RSD = 0.82%Pass
Robustness No significant change in assay valuesStable across pH 9.8-10.2 & Flow

mL/min
Pass

Conclusion

Validating an analytical procedure for complex fluoroethanamines demands rigorous consideration of molecular ionization and chemical liabilities. By transitioning away from legacy low-pH methodologies and adopting a high-pH, hybrid-silica chromatographic system, analysts can neutralize the primary amine, vastly improving peak symmetry and precision. The resulting stability-indicating method firmly meets the rigorous statistical thresholds of the ICH Q2(R2) guidelines, ensuring trustworthy, audit-ready data for regulatory submissions.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link][1]

  • ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL:[Link][4]

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link][3]

  • Update on ICH’s Q2(R2)/Q14 Initiative by Regulatory Chair David Keire Source: IPQ (International Pharmaceutical Quality) URL:[Link][2]

Sources

A Comparative Analysis of Synthetic Strategies for 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis of fluorinated organic molecules holds a position of paramount importance. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a key tool in drug design.[1][2] This guide provides a comprehensive comparative study of plausible synthetic routes to 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine, a chiral amine that serves as a valuable building block for more complex pharmaceutical agents.

This document is intended for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of reaction steps to offer a critical evaluation of different synthetic strategies, focusing on the underlying chemical principles, practical considerations, and the trade-offs inherent in each approach.

Introduction to the Target Molecule

1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine possesses a unique combination of structural features: a substituted aromatic ring with both chloro and fluoro groups, and a fluoroethylamino side chain. This substitution pattern makes it an attractive scaffold for medicinal chemistry programs. The presence of the chiral center necessitates synthetic routes that can afford high enantiomeric purity, a critical factor for pharmacological activity.

This guide will explore three distinct, logical synthetic pathways, each commencing from a readily available starting material. Each route will be dissected in terms of its chemical logic, experimental execution, and overall efficiency.

Route 1: Reductive Amination of a Fluorinated Ketone

This initial approach leverages the robust and widely utilized reductive amination reaction, a cornerstone of amine synthesis. The key disconnection in this strategy is the C-N bond, retrosynthetically leading back to a fluorinated ketone and an ammonia source.

Synthetic Workflow

Route 1 cluster_0 Route 1: Reductive Amination 4-chloro-3-fluorotoluene 4-Chloro-3-fluorotoluene 1-(4-chloro-3-fluorophenyl)ethan-1-one 1-(4-chloro-3-fluorophenyl)ethan-1-one 4-chloro-3-fluorotoluene->1-(4-chloro-3-fluorophenyl)ethan-1-one Friedel-Crafts Acylation 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-one 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-one 1-(4-chloro-3-fluorophenyl)ethan-1-one->1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-one α-Fluorination Target_Molecule 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-one->Target_Molecule Reductive Amination

Caption: Workflow for Route 1, proceeding via a key α-fluorinated ketone intermediate.

Experimental Protocols

Step 1: Friedel-Crafts Acylation to Synthesize 1-(4-chloro-3-fluorophenyl)ethan-1-one

  • Rationale: This classic C-C bond-forming reaction is a direct method to introduce the acetyl group onto the aromatic ring. The regioselectivity is dictated by the directing effects of the halogen substituents.

  • Procedure: To a cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 eq) in dichloromethane (DCM), acetyl chloride (1.1 eq) is added dropwise. 4-Chloro-3-fluorotoluene (1.0 eq) is then added slowly, and the reaction mixture is stirred at room temperature for 4-6 hours. The reaction is quenched by pouring it onto ice-water and extracted with DCM. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: α-Fluorination of the Ketone

  • Rationale: The introduction of the fluorine atom at the α-position to the carbonyl group is a critical step. Electrophilic fluorinating reagents are commonly employed for this transformation.

  • Procedure: The ketone from the previous step (1.0 eq) is dissolved in a suitable solvent like N,N-dimethylformamide (DMF). N-Fluorobenzenesulfonimide (NFSI) (1.2 eq) and a catalytic amount of a base such as sodium hydride are added. The reaction is stirred at room temperature for 12-24 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The resulting α-fluoroketone is purified by chromatography.

Step 3: Reductive Amination

  • Rationale: This step forms the target amine. The ketone is first condensed with an ammonia source to form an imine in situ, which is then reduced. The use of a chiral reducing agent or a chiral auxiliary can induce enantioselectivity. For a racemic synthesis, a standard reducing agent is used.

  • Procedure: The α-fluoroketone (1.0 eq) is dissolved in methanol, and a solution of ammonia in methanol (excess) is added. The mixture is stirred for 1-2 hours. Sodium borohydride (1.5 eq) is then added portion-wise at 0 °C. The reaction is stirred at room temperature for an additional 3-4 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated. For an asymmetric synthesis, a chiral reagent like (R)- or (S)-tert-butanesulfinamide can be used to form a chiral sulfinimine, which is then diastereoselectively reduced.[3][4]

Route 2: From a Chiral Amino Alcohol

This pathway introduces the stereocenter early in the synthesis via an enantiomerically pure amino alcohol, which is then subjected to fluorination.

Synthetic Workflow

Route 2 cluster_1 Route 2: From Chiral Amino Alcohol 4-chloro-3-fluorobenzaldehyde 4-Chloro-3-fluorobenzaldehyde Cyanohydrin Corresponding Cyanohydrin 4-chloro-3-fluorobenzaldehyde->Cyanohydrin Cyanohydrin Formation Amino_Alcohol (1R)-1-(4-chloro-3-fluorophenyl)-2-aminoethan-1-ol Cyanohydrin->Amino_Alcohol Reduction Target_Molecule 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine Amino_Alcohol->Target_Molecule Deoxyfluorination

Caption: Workflow for Route 2, establishing chirality early via an amino alcohol.

Experimental Protocols

Step 1: Synthesis of the Corresponding Cyanohydrin

  • Rationale: The addition of a cyanide source to the starting aldehyde generates a cyanohydrin, which can be reduced to the desired amino alcohol. Asymmetric synthesis can be achieved using a chiral catalyst.

  • Procedure: 4-Chloro-3-fluorobenzaldehyde (1.0 eq) is dissolved in a suitable solvent. A cyanide source, such as potassium cyanide, and a catalytic amount of a phase-transfer catalyst are added. The reaction is stirred until completion. The cyanohydrin is then extracted and purified. For an enantioselective approach, a chiral Lewis acid or a biocatalyst can be employed.

Step 2: Reduction of the Cyanohydrin to the Amino Alcohol

  • Rationale: The nitrile group of the cyanohydrin is reduced to a primary amine, and the hydroxyl group is retained.

  • Procedure: The cyanohydrin (1.0 eq) is dissolved in a solvent like tetrahydrofuran (THF). A reducing agent such as lithium aluminum hydride (LiAlH4) (2.0 eq) is added carefully at 0 °C. The reaction is then refluxed for several hours. After completion, the reaction is quenched cautiously with water and sodium hydroxide solution. The resulting solid is filtered off, and the filtrate is extracted with an organic solvent. The product is purified by crystallization or chromatography.

Step 3: Deoxyfluorination of the Amino Alcohol

  • Rationale: This is a key transformation where the hydroxyl group is replaced by a fluorine atom. This is typically achieved using a deoxyfluorinating agent. The amine group must be protected prior to this step.

  • Procedure: The amino alcohol (1.0 eq) is first protected, for example, with a Boc group using di-tert-butyl dicarbonate. The protected amino alcohol is then dissolved in an anhydrous solvent like DCM. A deoxyfluorinating reagent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) (1.2 eq) is added at low temperature (-78 °C).[5] The reaction is allowed to warm to room temperature slowly. After completion, the reaction is quenched with a saturated solution of sodium bicarbonate. The product is extracted, dried, and purified. The protecting group is then removed under appropriate conditions (e.g., acidic conditions for Boc) to yield the final product.

Route 3: Nucleophilic Fluorination of a Precursor

This strategy involves the late-stage introduction of the fluorine atom onto the ethyl side chain via a nucleophilic substitution reaction.

Synthetic Workflow

Route 3 cluster_2 Route 3: Nucleophilic Fluorination 1-(4-chloro-3-fluorophenyl)ethan-1-amine 1-(4-chloro-3-fluorophenyl)ethan-1-amine Protected_Amine N-Protected Amine 1-(4-chloro-3-fluorophenyl)ethan-1-amine->Protected_Amine Protection Activated_Alcohol N-Protected-2-hydroxyethylamine derivative Protected_Amine->Activated_Alcohol Hydroxylation/Activation Target_Molecule 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine Activated_Alcohol->Target_Molecule Nucleophilic Fluorination & Deprotection

Caption: Workflow for Route 3, featuring a late-stage nucleophilic fluorination step.

Experimental Protocols

Step 1: Synthesis of 1-(4-chloro-3-fluorophenyl)ethan-1-amine

  • Rationale: The starting amine can be synthesized via several methods, including the reductive amination of 1-(4-chloro-3-fluorophenyl)ethan-1-one as described in Route 1. An enantiomerically pure version can be obtained through resolution or asymmetric synthesis.[6]

Step 2: Protection and Hydroxylation/Activation

  • Rationale: The amine needs to be protected to prevent side reactions. The terminal methyl group is then functionalized to introduce a leaving group for the subsequent fluorination. This can be a multi-step process involving, for example, hydroxylation followed by conversion to a sulfonate ester (e.g., tosylate or mesylate).

  • Procedure: The starting amine is protected with a suitable protecting group (e.g., Boc). The protected amine can then be hydroxylated at the terminal carbon, although this can be challenging. A more common approach is to start from a precursor that already contains the hydroxyl group, such as the amino alcohol from Route 2. Once the protected amino alcohol is obtained, it is reacted with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like triethylamine to form the corresponding sulfonate ester.

Step 3: Nucleophilic Fluorination and Deprotection

  • Rationale: The activated hydroxyl group (now a sulfonate ester) is displaced by a fluoride ion. A variety of fluoride sources can be used.

  • Procedure: The sulfonate ester (1.0 eq) is dissolved in a polar aprotic solvent like DMF or acetonitrile. A fluoride source such as potassium fluoride in the presence of a phase-transfer catalyst (e.g., 18-crown-6) or tetrabutylammonium fluoride (TBAF) is added. The reaction is heated to ensure the displacement occurs. After the reaction is complete, the mixture is worked up by extraction. The protecting group is then removed to afford the final product.

Comparative Analysis

FeatureRoute 1: Reductive AminationRoute 2: From Chiral Amino AlcoholRoute 3: Nucleophilic Fluorination
Starting Materials Readily available substituted tolueneSubstituted benzaldehydeSubstituted phenylethylamine
Key Transformations α-Fluorination, Reductive AminationAsymmetric cyanohydrin formation/reduction, DeoxyfluorinationNucleophilic Fluorination
Control of Stereochemistry Can be achieved at the reductive amination step with a chiral auxiliary or catalyst.Established early in the synthesis.Relies on a chiral starting amine.
Overall Yield (Estimated) ModerateModerate to GoodModerate
Number of Steps 3-4 steps3-4 steps (plus protection/deprotection)3-4 steps (plus protection/deprotection)
Scalability Generally good, though α-fluorination can be challenging on a large scale.Deoxyfluorination reagents can be hazardous and expensive for large-scale synthesis.Nucleophilic fluorination is often scalable.
Safety & Environmental Friedel-Crafts uses corrosive Lewis acids. Electrophilic fluorinating agents require careful handling.Cyanide is highly toxic. Deoxyfluorinating agents are corrosive and moisture-sensitive.Sulfonate esters can be sensitizers. Fluoride sources require careful handling.

Discussion and Conclusion

Each of the outlined synthetic routes presents a viable pathway to 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine, with distinct advantages and disadvantages.

  • Route 1 is conceptually straightforward and utilizes well-established reactions. The main challenge lies in the α-fluorination step, which can sometimes lead to side products and may require optimization. The control of enantioselectivity at the reductive amination step is well-documented and offers multiple options.[3]

  • Route 2 offers the advantage of establishing the stereocenter early. However, it relies on the use of highly toxic cyanide and potentially hazardous and expensive deoxyfluorinating agents. The need for protection and deprotection of the amino group adds to the step count.

  • Route 3 is attractive for its late-stage fluorination, which can be beneficial for introducing isotopes like ¹⁸F for PET imaging. The success of this route is highly dependent on the efficient preparation of the activated precursor and the nucleophilic fluorination step, which can sometimes be hampered by elimination side reactions.

Recommendation: For laboratory-scale synthesis where control of stereochemistry is paramount, Route 1 , employing a chiral auxiliary like tert-butanesulfinamide in the reductive amination step, is likely the most practical and well-precedented approach. For larger-scale production, the cost and safety of the reagents would be a major consideration, and a thorough process optimization of any of these routes would be necessary. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including the desired scale, enantiopurity, and available resources.

References

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  • Cogan, D. A., Liu, G., & Ellman, J. A. (1999). Asymmetric synthesis of chiral amines by highly diastereoselective additions of organometallic reagents to N-tert-butanesulfinyl imines. Journal of the American Chemical Society, 121(16), 3968-3974.

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A Researcher's Guide to the Spectroscopic Characterization of 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers working with complex molecules such as substituted phenethylamines, a multi-faceted spectroscopic approach is indispensable. This guide provides a comparative analysis of the expected spectroscopic data for 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine, a compound of interest in medicinal chemistry, with its structurally related analogs. Due to the limited availability of published data for the primary compound, this guide will establish a predictive framework based on the analysis of similar, well-characterized molecules.

Our analysis will delve into the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By understanding the spectral nuances of related compounds, researchers can gain valuable insights into the structural features of novel derivatives.

The Compounds of Interest

For this comparative study, we will focus on the following compounds to build our analytical framework:

  • Target Compound (Predicted Data): 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine

  • Analog 1: 1-(4-chloro-3-fluorophenyl)ethan-1-amine[1][2]

  • Analog 2: 4-chloro-3-(trifluoromethyl)aniline[3][4][5]

cluster_target Target Compound cluster_analog1 Analog 1 cluster_analog2 Analog 2 Target Target_label 1-(4-chloro-3-fluorophenyl)- 2-fluoroethan-1-amine Analog1 Analog1_label 1-(4-chloro-3-fluorophenyl) ethan-1-amine Analog2 Analog2_label 4-chloro-3-(trifluoromethyl) aniline

Figure 1. Chemical structures of the target compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

  • Aromatic Region (6.8-7.5 ppm): The 4-chloro-3-fluorophenyl group will exhibit a complex splitting pattern due to ¹H-¹H and ¹H-¹⁹F couplings. We expect to see three distinct signals: a doublet, a doublet of doublets, and another doublet. The fluorine at position 3 will have a significant effect on the chemical shifts and coupling constants of the adjacent protons.

  • Aliphatic Region (1.0-5.0 ppm): The side chain protons will give characteristic signals. For the target compound, the methine proton (CH-NH₂) will be coupled to the protons of the adjacent fluoromethyl group and the amine protons, resulting in a complex multiplet. The fluoromethyl protons (-CH₂F) will appear as a doublet of doublets due to coupling with the methine proton and the fluorine atom.

¹³C NMR Spectroscopy

The carbon NMR provides insights into the carbon skeleton.

  • Aromatic Region (110-160 ppm): The six aromatic carbons will show distinct signals. The carbons directly bonded to fluorine and chlorine will exhibit large one-bond and two-bond C-F and C-Cl couplings, respectively. The carbon bearing the fluorine (C-F) will typically appear at a lower field (higher ppm) and show a large ¹JCF coupling constant.

  • Aliphatic Region (20-70 ppm): The two aliphatic carbons in the target compound's side chain will be informative. The carbon of the fluoromethyl group (-CH₂F) will be split into a doublet by the directly attached fluorine. The methine carbon (CH-NH₂) will also show coupling to the fluorine on the adjacent carbon.

¹⁹F NMR Spectroscopy

Fluorine NMR is highly sensitive to the local electronic environment.

  • Aromatic Fluorine: The fluorine atom on the phenyl ring will appear as a multiplet due to coupling with the neighboring aromatic protons.

  • Aliphatic Fluorine: The fluorine of the fluoroethyl group will be a doublet of triplets (or a more complex multiplet) due to coupling with the two adjacent protons and the methine proton.

Table 1: Predicted and Known NMR Data for the Target Compound and Its Analogs

CompoundAromatic ¹H (ppm)Aliphatic ¹H (ppm)Aromatic ¹³C (ppm)Aliphatic ¹³C (ppm)
1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine (Predicted) ~7.0 - 7.4~4.5 (CH₂F, dt), ~4.2 (CH, m), ~2.0 (NH₂, br s)~115-160~83 (¹JCF), ~55
1-(4-chloro-3-fluorophenyl)ethan-1-amine ~7.1 - 7.5~4.1 (CH, q), ~1.8 (NH₂, br s), ~1.3 (CH₃, d)~114-148~50, ~25
4-chloro-3-(trifluoromethyl)aniline [3][4][5]~6.8 - 7.3~4.0 (NH₂, br s)~113-150~124 (CF₃, q)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational modes for these compounds are associated with N-H, C-H, C=C (aromatic), C-N, C-F, and C-Cl bonds.

  • N-H Stretching: Primary amines typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations.[6]

  • C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.[7][8]

  • C=C Stretching: Aromatic ring stretching vibrations result in several bands in the 1450-1600 cm⁻¹ region.[7][8]

  • N-H Bending: The scissoring vibration of the -NH₂ group is typically observed between 1590 and 1650 cm⁻¹.[6]

  • C-F and C-Cl Stretching: The carbon-halogen bonds give rise to strong absorptions in the fingerprint region. C-F stretches are usually found in the 1000-1400 cm⁻¹ range, while C-Cl stretches appear at lower frequencies, typically between 600-800 cm⁻¹.[7][8][9]

Table 2: Characteristic IR Absorption Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (N-H)Asymmetric & Symmetric Stretch3300 - 3500 (m)
Amine (N-H)Scissoring Bend1590 - 1650 (m)
Aromatic (C-H)Stretch3000 - 3100 (m)
Aliphatic (C-H)Stretch2850 - 3000 (m)
Aromatic (C=C)Ring Stretch1450 - 1600 (m, variable)
Carbon-Fluorine (C-F)Stretch1000 - 1400 (s)
Carbon-Chlorine (C-Cl)Stretch600 - 800 (s)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation. Under electron ionization (EI), substituted phenethylamines undergo characteristic fragmentation.[10][11][12]

The primary fragmentation pathway for these compounds is the cleavage of the Cα-Cβ bond (the bond between the carbon attached to the amine and the carbon attached to the phenyl ring is conventionally labeled Cα and the next carbon Cβ, however, in this case, we are referring to the benzylic C-C bond). For 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine, the expected fragmentation would involve the loss of a CH₂F radical to form a stable iminium cation.

mol [M]+• 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine frag1 Imminium Cation m/z = 158/160 mol->frag1 - •CH₂F frag2 Tropylium-like Cation m/z = 129/131 frag1->frag2 - HCN

Figure 2. Proposed key fragmentation pathway for 1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine.

The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.[13]

Table 3: Predicted Key Mass Spectral Fragments (m/z)

CompoundMolecular Ion [M]⁺[M - CH₃]⁺ / [M - CH₂F]⁺[Aryl]⁺
1-(4-chloro-3-fluorophenyl)-2-fluoroethan-1-amine (Predicted) 191/193158/160129/131
1-(4-chloro-3-fluorophenyl)ethan-1-amine 173/175158/160129/131
4-chloro-3-(trifluoromethyl)aniline [4]195/197N/A195/197

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standard experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling.

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet. For liquid samples, a thin film can be prepared between two salt plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (GC-MS with EI)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., methanol, dichloromethane).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms).

    • Injection: 1 µL injection with a split ratio of 50:1.

    • Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Conclusion

References

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  • Asakawa, D., Sugiyama, E., Mizuno, H., & Todoroki, K. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. ACS Publications. [Link][11]

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  • ResearchGate. (n.d.). Mass spectra and propsed fragmentation patterns of ephedrine (A), phenylpropanolamine (B), propylhexedrine (CL phentermine (D), phenethylamine (E), fenfluramine (F), BEA (G), and noffenfluramine (H)+. [Link]

  • 10 Typical IR Absorptions of Aromatic Compounds. (n.d.). [Link]

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  • SpectraBase. (n.d.). 1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-amine, N-trifluoroacetyl-. [Link]

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  • PubChem. (n.d.). 4-Chloro-3-(trifluoromethyl)aniline. [Link][3]

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  • PubChem. (n.d.). 2-(3-Fluorophenyl)ethanamine. [Link]

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  • ResearchGate. (n.d.). Fig. 2. Fluoroethane CH 3 CH 2 F. Experimental Ne MI-IR (red) and Ar.... [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.